molecular formula C6H11BrO B7770588 (1R,2R)-2-bromocyclohexan-1-ol

(1R,2R)-2-bromocyclohexan-1-ol

Cat. No.: B7770588
M. Wt: 179.05 g/mol
InChI Key: AAMCLCZHZXKWRV-PHDIDXHHSA-N
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Description

(1R,2R)-2-bromocyclohexan-1-ol is a useful research compound. Its molecular formula is C6H11BrO and its molecular weight is 179.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-bromocyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-bromocyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-bromocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCLCZHZXKWRV-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,2R)-2-Bromocyclohexan-1-ol: Stereochemical Dynamics, Enantioselective Isolation, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a critical chiral building block in asymmetric synthesis and drug development, (1R,2R)-2-bromocyclohexan-1-ol presents a fascinating profile of stereoelectronic constraints and conformational flexibility. This technical guide explores the physicochemical properties, conformational equilibria, and stereospecific reactivity of this enantiomerically pure halohydrin. By understanding the causality behind its molecular behavior—specifically the interplay between steric strain and hydrogen bonding—researchers can precisely control its application in complex synthetic pathways, such as stereospecific epoxide formation.

Physicochemical Profile

The fundamental properties of (1R,2R)-2-bromocyclohexan-1-ol dictate its behavior in solution and its handling requirements in the laboratory. The trans-halohydrin configuration inherently influences its polarity and solubility profile.

Table 1: Quantitative Physicochemical Data

Property Value Source/Validation
Molecular Weight 179.05 g/mol Computed standard[1]
Exact Mass 177.99933 Da High-resolution MS target[1]
XLogP3 1.6 Indicates moderate lipophilicity[1]
Topological Polar Surface Area 20.2 Ų Defines hydrogen bonding capacity[1]

| Boiling Point (Racemate) | ~92 °C at 11 mmHg | Distillation parameter[2] |

Conformational Dynamics: The Diequatorial vs. Diaxial Equilibrium

The trans relative stereochemistry of 2-bromocyclohexanol dictates that the hydroxyl and bromide substituents must reside on opposite faces of the cyclohexane ring. During a ring flip, the molecule oscillates between two distinct chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms[3].

The Causality of Conformational Preference: In classical steric analysis, bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the ring protons. However, the conformational equilibrium of (1R,2R)-2-bromocyclohexan-1-ol is heavily modulated by solvent polarity and stereoelectronic effects[4].

  • Non-Polar Solvents: At low concentrations in non-polar media, the diequatorial (e,e) conformation is highly favored. This is driven by an intramolecular hydrogen bond (OH···Br) and hyperconjugative electron delocalization (LP_Br → σ*OH), which stabilize the (e,e) state[4],[5].

  • Neat Liquid / High Concentration: In the pure liquid state, intermolecular hydrogen bonding between distinct monomers competes with intramolecular forces, leading to a slight stabilization and increased population of the diaxial (a,a) conformer[4].

Enantioselective Isolation: Kinetic Resolution Protocol

The standard electrophilic addition of hypobromous acid (HOBr) to cyclohexene, or the acid-catalyzed ring-opening of cyclohexene oxide with HBr, proceeds via a rigid anti-addition mechanism to yield racemic trans-2-bromocyclohexanol[3],[6].

To isolate the pure (1R,2R) enantiomer, a highly efficient kinetic resolution via asymmetric acylation is employed. This protocol leverages a chiral diamine catalyst that selectively acylates the (1S,2S) enantiomer, leaving the desired (1R,2R) enantiomer unreacted[2].

KineticResolution Start Racemic trans-2-bromocyclohexanol Reagents Benzoyl Chloride + Chiral Diamine (-78°C, Dichloromethane) Start->Reagents Split Enantioselective Acylation Reagents->Split Prod1 (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane (Acylated Ester) Split->Prod1 Fast reaction Prod2 (1R,2R)-2-bromocyclohexanol (Unreacted Alcohol) Split->Prod2 Slow/No reaction Purif Silica Gel Chromatography (Self-Validating Separation) Prod1->Purif Prod2->Purif

Workflow for the kinetic resolution of racemic trans-2-bromocyclohexanol via asymmetric acylation.

Step-by-Step Methodology: Asymmetric Acylation

This protocol is a self-validating system; the physical separation of the ester from the alcohol inherently confirms the success of the desymmetrization.

  • Preparation of the Reaction Matrix: Flush an oven-dried flask with argon. Charge the flask with the chiral catalyst, (S)-1-methyl-2-[(dihydroisoindol-2-yl)methyl]pyrrolidine (0.28 mmol), triethylamine (55 mmol), and racemic trans-2-bromocyclohexanol (100 mmol) dissolved in 40 mL of anhydrous dichloromethane[2].

  • Cryogenic Control: Immerse the reaction vessel in a dry-ice/acetone bath to reach −78 °C. Causality: Cryogenic temperatures suppress the uncatalyzed background acylation, ensuring maximum enantiomeric excess (ee)[2].

  • Acylation: Slowly add benzoyl chloride (65 mmol) in dichloromethane dropwise over 30 minutes. Stir the solution for 3 hours at −78 °C[2].

  • Quenching and Extraction: Quench the reaction with a pH 7 phosphate buffer to neutralize the amine base and halt acylation. Extract the aqueous layer with diethyl ether (3 × 50 mL), dry the combined organic phases over anhydrous sodium sulfate, and concentrate under vacuum[2].

  • Chromatographic Separation: Purify the crude mixture via silica gel column chromatography (eluent: ethyl acetate/hexanes 1:50). The highly non-polar (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane elutes first, followed by the highly polar, unreacted (1R,2R)-2-bromocyclohexanol [2].

Stereoelectronic Reactivity: Base-Catalyzed Epoxidation

A defining reaction of (1R,2R)-2-bromocyclohexan-1-ol is its conversion to cyclohexene oxide upon treatment with a strong, non-nucleophilic base (e.g., KOH). This transformation is governed by strict stereoelectronic constraints.

Mechanism and Causality:

  • Deprotonation: The strong base abstracts the proton from the hydroxyl group, generating a highly nucleophilic alkoxide intermediate[7].

  • Stereoelectronic Alignment: For the internal S_N2 attack to proceed, the attacking nucleophile (alkoxide) and the leaving group (bromide) must achieve an anti-periplanar geometry[3].

  • Ring Flip Requirement: Even if the diequatorial conformation is thermodynamically favored in the ground state, the molecule must undergo a ring flip to the diaxial conformation to achieve this 180° anti-periplanar alignment.

  • Ring Closure: The alkoxide attacks the adjacent carbon from the backside of the C-Br bond, ejecting the bromide ion and forming the strained three-membered epoxide ring[7].

Epoxidation A (1R,2R)-2-Bromocyclohexanol (Diequatorial) B Base Deprotonation (Alkoxide Formation) A->B C Ring Flip to Diaxial (Anti-periplanar alignment) B->C D Internal SN2 Attack (Bromide ejection) C->D E Cyclohexene Oxide D->E

Stereoelectronic pathway of base-catalyzed epoxide formation from the diaxial conformer.

Analytical Validation: Distinguishing Isomers via NMR

To definitively validate the trans relative stereochemistry of the isolated product, Nuclear Magnetic Resonance (1H NMR) spectroscopy is utilized. The distinction between cis and trans isomers relies on the Karplus relationship, which correlates the vicinal spin-spin coupling constant (³J) with the dihedral angle between coupled protons[8].

Table 2: 1H NMR Coupling Constant Analysis

Isomer Preferred Conformation Proton Relationship (H1-H2) Dihedral Angle Expected ³J Coupling Diagnostic Indicator
Trans Diequatorial (OH, Br) Axial - Axial ~180° 8 - 12 Hz Large coupling constant[8]

| Cis | Axial-Equatorial | Axial - Equatorial | ~60° | 2 - 5 Hz | Small coupling constant[8] |

Analytical Causality: In the stable diequatorial chair conformation of the trans isomer, the protons attached to C1 (bearing the OH) and C2 (bearing the Br) are forced into axial positions. The resulting 180° dihedral angle between these axial protons allows for maximum orbital overlap, yielding a distinctively large ³J_ax-ax coupling constant (8-12 Hz)[8]. Observing this large coupling constant in the 1H NMR spectrum (typically in CDCl3) acts as a self-validating proof of the trans configuration.

References
  • Duarte, C. J., & Freitas, M. "Hydrogen bonding and stereoelectronic effects in the conformational isomerism of trans-2-bromocyclohexanol." Journal of Molecular Structure, via ResearchGate. Available at:[Link]

  • Freitas, M. P., et al. "Conformational Analysis of trans-2-halocyclohexanols." Scribd. Available at: [Link]

  • National Center for Biotechnology Information. "rac-(1R,2R)-2-bromocyclohexan-1-ol | C6H11BrO | CID - PubChem." PubChem. Available at:[Link]

  • Pearson Education. "Reactions of Alkenes." Pearson. Available at: [Link]

  • Organic Syntheses. "Kinetic resolution of racemic alcohols via asymmetric acylation." Organic Syntheses. Available at: [Link]

  • Brainly. "When (1R,2R)-2-bromocyclohexanol is treated with a strong base, an epoxide (cyclic ether) is formed." Brainly. Available at: [Link]

Sources

Trans-2-Bromocyclohexanol: Stereochemical Dynamics, Enantioselective Resolution, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the stereochemical behavior, synthesis, and application of trans-2-bromocyclohexanol (CAS: 2425-33-4). While often viewed merely as a synthetic intermediate, this molecule serves as a paradigmatic model for understanding conformational locking , neighboring group participation , and enzymatic kinetic resolution (EKR) .

For researchers in drug development, mastering the stereodynamics of this halohydrin is critical.[1] Its transformation into cyclohexene oxide—and subsequent ring-opening to functionalized cyclohexanes—relies entirely on accessing specific high-energy conformers. This guide synthesizes mechanistic causality with validated experimental protocols.

Structural Fundamentals & Conformational Dynamics

Enantiomeric Definitions

Trans-2-bromocyclohexanol possesses two chiral centers at C1 and C2. The trans designation indicates that the hydroxyl (-OH) and bromo (-Br) substituents reside on opposite faces of the ring.[2]

  • Enantiomer A: (1R, 2R)-2-bromocyclohexanol

  • Enantiomer B: (1S, 2S)-2-bromocyclohexanol

Note: The (1R, 2S) and (1S, 2R) configurations correspond to the cis-isomer, which exhibits distinct reactivity due to syn-facial interactions.

The Conformational Equilibrium (Diequatorial vs. Diaxial)

Unlike rigid systems, trans-2-bromocyclohexanol exists in a dynamic equilibrium between two chair conformations. Understanding this equilibrium is vital because the thermodynamically stable conformer is distinct from the kinetically reactive conformer.

  • Diequatorial Conformer (

    
    ):  Both substituents are equatorial.
    
    • Stability:[3][4] Generally favored in non-polar solvents due to the absence of 1,3-diaxial steric clashes.

    • Interaction: The C-Br and C-O bonds are gauche (~60°). This proximity allows for intramolecular hydrogen bonding (OH···Br), which further stabilizes this form in hydrophobic media (e.g.,

      
      , 
      
      
      
      ).
  • Diaxial Conformer (

    
    ):  Both substituents are axial.
    
    • Stability:[4] Higher energy due to 1,3-diaxial interactions with ring protons.

    • Reactivity: The C-O and C-Br bonds are anti-periplanar (180°). This is the requisite geometry for epoxide formation.

NMR Validation of Structure

The primary method for distinguishing trans from cis—and determining the dominant conformer—is


 NMR spectroscopy, specifically analyzing the coupling constant (

) between protons at C1 and C2.[1]
ParameterTrans-Isomer (Observed)Cis-IsomerMechanistic Rationale

Coupling
10–12 Hz 2–4 HzIn the dominant trans-diequatorial conformer, H1 and H2 are both axial (

). According to the Karplus equation, a dihedral angle of ~180° yields a large

value.
Shift (

) H1
~3.6 ppm (ddd)~3.9 ppm (q)Axial protons (in trans) are generally more shielded than equatorial protons (in cis).

Mechanistic Synthesis (Racemic)[5]

The standard preparation involves the electrophilic addition of bromine to cyclohexene in an aqueous medium.[5] This protocol ensures exclusive trans selectivity due to the bromonium ion intermediate.

Reaction Pathway

Synthesis Cyclohexene Cyclohexene (Achiral) Bromonium Bromonium Ion (Bridged Intermediate) Cyclohexene->Bromonium Br+ transfer NBS NBS / H2O (Electrophilic Source) NBS->Bromonium Attack Backside Attack by H2O (Anti) Bromonium->Attack Product trans-2-Bromocyclohexanol (Racemic Mixture) Attack->Product Ring Opening

Figure 1: Mechanism of bromohydrin formation. The steric bulk of the bromonium bridge forces water to attack from the opposite face, guaranteeing anti-stereochemistry.

Validated Protocol
  • Reagents: Suspend Cyclohexene (20 mmol) in water (10 mL).

  • Addition: Add N-Bromosuccinimide (NBS, 22 mmol) in small portions to maintain a manageable exotherm.

  • Mechanism: NBS provides a low concentration of

    
    . The alkene attacks bromine to form the cyclic bromonium ion. Water acts as the nucleophile, opening the ring at the more substituted carbon (though symmetric here) via 
    
    
    
    -like inversion.[6]
  • Workup: Extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Yield: Typically 80–90% colorless oil.

Enantioselective Methodologies: Enzymatic Kinetic Resolution

For drug development applications requiring homochirality, Enzymatic Kinetic Resolution (EKR) is superior to chemical resolution. Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward secondary alcohols.

The Kazlauskas Rule

Lipases typically favor the acylation of the enantiomer where the medium-sized group (


) is in the stereochemical "front" and the large group (

) is in the "back" when the OH is oriented forward. For 2-bromocyclohexanol:
  • Fast Reacting: (1R, 2R) enantiomer.

  • Slow Reacting: (1S, 2S) enantiomer.

EKR Workflow

EKR Racemate Racemic trans-2-Bromocyclohexanol (1R,2R) + (1S,2S) Reaction CAL-B Lipase Vinyl Acetate (Acyl Donor) Solvent: MTBE or Hexane Racemate->Reaction R_Ester (1R,2R)-Acetate (Converted Product) Reaction->R_Ester Fast Acylation S_Alcohol (1S,2S)-Alcohol (Unreacted Substrate) Reaction->S_Alcohol Remains Unchanged

Figure 2: Lipase-catalyzed resolution.[7] The enzyme selectively acetylates the (1R,2R) isomer, allowing physical separation of the ester and the remaining (1S,2S) alcohol.

Protocol for Resolution
  • Setup: Dissolve racemic trans-2-bromocyclohexanol (10 mmol) in MTBE (50 mL).

  • Catalyst: Add CAL-B (Novozym 435, 200 mg) and Vinyl Acetate (30 mmol).

  • Incubation: Shake at 30°C. Monitor conversion via GC or chiral HPLC.

  • Termination: Stop at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme.

  • Separation: Use column chromatography (Silica gel). The non-polar ester elutes first; the polar alcohol elutes second.

  • Hydrolysis: The (1R,2R)-acetate can be hydrolyzed (

    
    ) to yield the pure (1R,2R) alcohol.
    

Reactivity: The Epoxide "Conformational Lock"

The transformation of trans-2-bromocyclohexanol to cyclohexene oxide is a classic example of stereoelectronic control.

The Mechanism

Reaction with a base (e.g., NaOH) deprotonates the alcohol to form an alkoxide.[8] For the intramolecular


 displacement of bromide to occur, the nucleophile (

) and the leaving group (

) must be anti-periplanar .
  • Problem: In the stable diequatorial conformer, the O-C-C-Br dihedral angle is ~60° (gauche). Reaction cannot occur.

  • Solution: The molecule must undergo a ring flip to the higher-energy diaxial conformer, where the dihedral angle is 180°.

Conformational Energy Diagram

Epoxide Diequatorial Diequatorial (ee) Stable Conformer (Unreactive) Diaxial Diaxial (aa) High Energy Conformer (Reactive Geometry) Diequatorial->Diaxial Ring Flip (Equilibrium) Epoxide Cyclohexene Oxide + Br- Diaxial->Epoxide Base (OH-) Intramolecular SN2

Figure 3: Reaction coordinate requirement. The reaction rate is determined not just by collision frequency, but by the population of the diaxial conformer.

Analytical Reference Data

NMR Spectroscopy ( , 400 MHz)
PositionShift (

)
MultiplicityCoupling (

)
Assignment
H-1 3.61ddd

Hz,

Hz,

Hz
CH-OH (Axial)
H-2 3.90ddd

Hz,

Hz,

Hz
CH-Br (Axial)

Interpretation: The large 10.5 Hz coupling between H-1 and H-2 confirms the protons are trans-diaxial, which places the substituents (OH and Br) in the trans-diequatorial orientation.

Infrared (IR) Spectroscopy
  • 3550–3570 cm⁻¹: Sharp band indicating intramolecular H-bonding (OH···Br) in non-polar solvents.

  • 3400–3450 cm⁻¹: Broad band indicating intermolecular H-bonding (concentration dependent).

References

  • Synthesis Mechanism:Organic Chemistry Portal.

  • Conformational Analysis: Freitas, M. R., et al. "Conformational analysis of trans-2-halocyclohexanols...[9] A 1H NMR, theoretical and solvation approach." Journal of Physical Organic Chemistry, 2003.[9]

  • Enzymatic Resolution: Costes, D., et al. "Lipase-catalyzed kinetic resolution of trans-2-bromocyclohexanol." Tetrahedron: Asymmetry, 2009. (General reference for CAL-B utility in cyclic halohydrins).

  • Reactivity (Epoxides):Chemistry LibreTexts. "Reactions of Epoxides - Ring-opening."

Sources

conformational analysis of (1R,2R)-2-bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of (1R,2R)-2-Bromocyclohexan-1-ol

Abstract

This technical guide provides a comprehensive exploration of the , a molecule that serves as an exemplary model for understanding the interplay of steric and electronic effects in substituted cyclohexanes. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount, as it dictates its reactivity and biological activity. This document delineates the theoretical underpinnings and practical methodologies for elucidating the conformational preferences of this substituted halohydrin, with a focus on the stabilizing influence of intramolecular hydrogen bonding. We will delve into the application of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complemented by computational chemistry insights, to provide a holistic and self-validating analytical framework.

Introduction: The Dynamic World of Cyclohexane Conformations

The cyclohexane ring is a ubiquitous scaffold in organic and medicinal chemistry. Its non-planar "chair" conformation minimizes both angle and torsional strain, leading to a structure of significant stability.[1][2] For a substituted cyclohexane, the substituents can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process known as a "ring flip," these positions interconvert, leading to a dynamic equilibrium between two chair conformers.[2]

In the case of (1R,2R)-2-bromocyclohexan-1-ol, a trans-1,2-disubstituted cyclohexane, this equilibrium exists between a diequatorial and a diaxial conformer. A nuanced understanding of the factors governing this equilibrium is essential for predicting the molecule's properties and reactivity.

The Conformational Equilibrium of (1R,2R)-2-Bromocyclohexan-1-ol

The two primary chair conformations of (1R,2R)-2-bromocyclohexan-1-ol are the diequatorial (e,e) and the diaxial (a,a) forms.

cluster_0 Diequatorial (e,e) Conformer cluster_1 Diaxial (a,a) Conformer Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip

Caption: The ring-flip equilibrium between the diequatorial and diaxial conformers of (1R,2R)-2-bromocyclohexan-1-ol.

Steric Considerations: A-Values and 1,3-Diaxial Interactions

A fundamental principle of conformational analysis is that substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric strain.[3] This strain, known as a 1,3-diaxial interaction, arises from the close proximity of an axial substituent to the axial hydrogens on the same side of the ring.[4][5] The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the equatorial and axial conformers of a monosubstituted cyclohexane.[3]

SubstituentA-value (kcal/mol)
-OH (Hydroxyl)0.87
-Br (Bromo)0.43

Table 1: A-values for Hydroxyl and Bromo Substituents.[6]

Based on A-values alone, one would predict a preference for the diequatorial conformer to minimize these steric clashes. The longer carbon-bromine bond length compared to the carbon-oxygen bond contributes to the smaller A-value for the bromo group, as it is positioned further from the axial hydrogens.[6]

The Decisive Role of Intramolecular Hydrogen Bonding

While steric effects favor the diequatorial conformer, the most significant stabilizing factor in non-polar environments is the formation of an intramolecular hydrogen bond (IHB). In the diequatorial conformer of (1R,2R)-2-bromocyclohexan-1-ol, the equatorial hydroxyl group can act as a hydrogen bond donor to the adjacent equatorial bromine atom, which serves as a hydrogen bond acceptor. This interaction is not possible in the diaxial conformer due to the unfavorable geometry.

G cluster_ee Diequatorial Conformer cluster_aa Diaxial Conformer ee_conformer ee_conformer aa_conformer aa_conformer label_ee Intramolecular Hydrogen Bond (O-H···Br) label_aa No Intramolecular Hydrogen Bond

Caption: Intramolecular hydrogen bonding in the diequatorial conformer.

This intramolecular hydrogen bond significantly stabilizes the diequatorial conformer, making it the predominant form in non-polar solvents. Infrared spectroscopy studies have determined the energy difference between the two isomers of trans-2-bromocyclohexanol to be approximately 1.9 kcal/mol in favor of the diequatorial conformer.[7]

Experimental Verification: A Spectroscopic Approach

The conformational equilibrium of (1R,2R)-2-bromocyclohexan-1-ol can be experimentally investigated using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Probing the Intramolecular Hydrogen Bond

IR spectroscopy is a powerful tool for detecting hydrogen bonding.[8] The O-H stretching vibration in an alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. However, the presence and nature of hydrogen bonding significantly influence the position and shape of this band.

  • Intermolecular Hydrogen Bonding: In a concentrated or neat sample, alcohol molecules form hydrogen bonds with each other, resulting in a broad absorption band.

  • Intramolecular Hydrogen Bonding: In a dilute solution of a non-polar solvent (e.g., carbon tetrachloride or hexane), intermolecular hydrogen bonding is minimized. If an intramolecular hydrogen bond is present, a distinct O-H stretching band will appear at a lower frequency compared to a "free" (non-hydrogen-bonded) hydroxyl group.[9] A free O-H stretch is typically observed as a sharp peak around 3600-3650 cm⁻¹.[10]

For (1R,2R)-2-bromocyclohexan-1-ol, the IR spectrum in a dilute non-polar solution will show a lower frequency O-H stretching band, confirming the presence of the intramolecularly hydrogen-bonded diequatorial conformer. In contrast, a polar, hydrogen-bond-accepting solvent (like DMSO) would disrupt the intramolecular hydrogen bond, leading to a shift in the O-H band.

ConformerSolventO-H Stretching Frequency (cm⁻¹)Interpretation
DiequatorialDilute CCl₄ or Hexane~3590Intramolecular H-bond
DiaxialDilute CCl₄ or Hexane~3620 (minor or absent)"Free" Hydroxyl
BothNeat LiquidBroad, ~3400Intermolecular H-bonding

Table 2: Expected O-H Stretching Frequencies for trans-2-Bromocyclohexanol Conformers.

Experimental Protocol: Solvent-Dependent IR Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.02 M) of (1R,2R)-2-bromocyclohexan-1-ol in a non-polar solvent such as carbon tetrachloride or hexane.

    • Prepare a thin film of the neat (undiluted) compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain the IR spectrum of the dilute solution using a liquid cell with an appropriate path length (e.g., 1 mm).

    • Obtain the IR spectrum of the neat sample.

  • Analysis:

    • In the spectrum of the dilute solution, identify the O-H stretching band. Its position at a lower frequency than a typical free hydroxyl group confirms the presence of intramolecular hydrogen bonding.

    • Compare this to the broad O-H stretching band in the neat sample, which is indicative of intermolecular hydrogen bonding.

G A Prepare Dilute Solution (Non-polar Solvent) B Acquire IR Spectrum A->B C Observe O-H Stretch at Lower Frequency B->C D Conclusion: Intramolecular Hydrogen Bonding Present C->D

Caption: Workflow for IR spectroscopic analysis of IHB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry through Coupling Constants

¹H NMR spectroscopy provides invaluable information about the connectivity and stereochemistry of a molecule. For (1R,2R)-2-bromocyclohexan-1-ol, the key diagnostic parameter is the vicinal coupling constant (³J) between the protons on C1 (H1) and C2 (H2). The magnitude of this coupling constant is dependent on the dihedral angle between these two protons, as described by the Karplus relationship.[11]

  • Diequatorial (e,e) Conformer: In the more stable diequatorial conformer, the H1 and H2 protons are both in the axial position. The dihedral angle between two vicinal axial protons is approximately 180°, which results in a large coupling constant, typically in the range of 8-12 Hz.[11]

  • Diaxial (a,a) Conformer: In the less stable diaxial conformer, the H1 and H2 protons are both in the equatorial position. The dihedral angle between two vicinal equatorial protons is approximately 60°, leading to a much smaller coupling constant.

The observation of a large ³J(H1,H2) coupling constant in the ¹H NMR spectrum of (1R,2R)-2-bromocyclohexan-1-ol provides strong evidence that the diequatorial conformer is the predominant species in solution.

ConformerH1 PositionH2 PositionDihedral Angle (H1-C1-C2-H2)Expected ³J(H1,H2) (Hz)
DiequatorialAxialAxial~180°8 - 12
DiaxialEquatorialEquatorial~60°2 - 5

Table 3: Expected ³J(H1,H2) Coupling Constants for the Conformers of (1R,2R)-2-Bromocyclohexan-1-ol.[11]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of (1R,2R)-2-bromocyclohexan-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.

  • Analysis:

    • Identify the signals corresponding to H1 and H2.

    • Measure the coupling constant between these two signals. A value in the range of 8-12 Hz confirms the predominance of the diequatorial conformer.

G A Acquire 1H NMR Spectrum B Identify H1 and H2 Signals A->B C Measure 3J(H1,H2) B->C D 3J = 8-12 Hz? C->D E Conclusion: Diequatorial Conformer Predominates D->E Yes F Conclusion: Diaxial Conformer Contributes Significantly D->F No

Caption: Decision workflow for NMR-based conformational analysis.

Computational Chemistry: A Theoretical Corroboration

Computational chemistry provides a powerful means to corroborate experimental findings and to gain deeper insight into the energetic landscape of the conformational equilibrium. Using methods such as Density Functional Theory (DFT), it is possible to calculate the relative energies of the diequatorial and diaxial conformers.

These calculations can:

  • Confirm that the diequatorial conformer is indeed the global minimum.

  • Provide a theoretical value for the energy difference between the conformers, which can be compared to the experimentally derived value.

  • Allow for the visualization of the molecular orbitals involved in the intramolecular hydrogen bond.

Theoretical studies on related trans-2-halocyclohexanols have consistently shown that the diequatorial conformer is more stable due to the formation of an intramolecular hydrogen bond.[7]

Trustworthiness and Self-Validation

  • IR spectroscopy provides direct evidence of the intramolecular hydrogen bond.

  • NMR spectroscopy provides evidence of the stereochemical arrangement consistent with the hydrogen-bonded conformer.

  • Computational chemistry provides a theoretical framework that explains the observed experimental results.

This multi-faceted approach ensures a high degree of confidence in the final conformational assignment.

Conclusion

The reveals a fascinating interplay of steric and electronic effects. While steric hindrance, as quantified by A-values, favors the placement of both the hydroxyl and bromo substituents in the equatorial positions, the dominant stabilizing force in non-polar environments is the formation of an intramolecular hydrogen bond in the diequatorial conformer. This is unequivocally demonstrated through the characteristic low-frequency O-H stretching band in the IR spectrum and the large axial-axial coupling constant observed in the ¹H NMR spectrum. These experimental findings are strongly supported by computational studies. This comprehensive understanding of the conformational preferences of (1R,2R)-2-bromocyclohexan-1-ol provides a robust foundation for predicting its reactivity and for the rational design of more complex molecules in the field of drug development.

References

  • Iimura, K., et al. (1969). Conformers and Intramolecular Hydrogen Bond of trans-2-Halocyclohexanols. Bulletin of the Chemical Society of Japan, 42(3), 875-877. [Link]

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  • Abraham, R. J., et al. (2001). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach. Journal of the Chemical Society, Perkin Transactions 2, (10), 1946-1953. [Link]

  • LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

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  • ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from [Link]

  • Francisco, C. B., et al. (2019). Chemical shifts (δ, ppm), coupling constants ( 3 J H-H , Hz) and... ResearchGate. [Link]

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  • Rittner, R., et al. (2008). Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations. Magnetic Resonance in Chemistry, 46(3), 263-268. [Link]

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The Definitive Guide to the Physical Properties of Chiral Bromohydrins: A Handbook for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral bromohydrins are pivotal intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Their stereochemistry directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of their physical properties is therefore not merely academic, but a critical component of process development, quality control, and formulation in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the key physical properties of chiral bromohydrins, including their melting and boiling points, solubility characteristics, and spectroscopic and chiroptical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and practical, field-proven insights into the characterization of these vital chiral building blocks.

The Significance of Chirality in Bromohydrins for Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy.[2]

Chiral bromohydrins are versatile precursors for the synthesis of a wide array of chiral molecules, including epoxides and amino alcohols, which are common structural motifs in pharmaceuticals.[3][4] The stereochemistry of the bromohydrin directly dictates the stereochemistry of the subsequent products. Therefore, the ability to accurately characterize and control the physical properties of chiral bromohydrins is paramount for the successful development of stereochemically pure drugs.

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting and boiling points of chiral bromohydrins are fundamental physical constants that provide insights into their purity and the nature of their intermolecular forces. Enantiomers possess identical melting and boiling points; however, the presence of the other enantiomer as an impurity will typically lead to a depression and broadening of the melting point range.[5]

Table 1: Melting and Boiling Points of Selected Chiral Bromohydrins

CompoundEnantiomerMelting Point (°C)Boiling Point (°C)
2-Bromo-1-phenylethanolRacemic39[6]261.6 (at 760 mmHg)[6]
1-Bromo-2-propanolRacemic-145-148[7]
trans-2-Bromocyclohexanol(1R, 2R)--
Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid chiral bromohydrin, a critical step for assessing purity.[8]

Causality Behind Experimental Choices:

  • Pulverized Sample: A finely powdered sample ensures uniform heat distribution.[9]

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accurately observing the temperature range of melting.

  • Sharp Melting Range: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[9]

Step-by-Step Methodology:

  • Ensure the chiral bromohydrin sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Profile: Guiding Recrystallization and Formulation

The solubility of chiral bromohydrins in various solvents is a critical parameter for their purification by recrystallization and for the development of appropriate formulations. Like other alcohols, bromohydrins exhibit a degree of polarity due to the hydroxyl group, allowing for hydrogen bonding. Their solubility in non-polar solvents is influenced by the size and nature of the carbon skeleton.

Table 2: Solubility of (R)-(-)-2-Bromo-1-phenylethanol

SolventSolubility
WaterLimited solubility[10]
ChloroformSoluble[10]
EthanolSoluble[10]
Diethyl EtherSoluble
HexanesSparingly soluble
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the solubility of a chiral bromohydrin in a range of solvents.

Causality Behind Experimental Choices:

  • Small-Scale Testing: Using small quantities of the bromohydrin and solvent is efficient and minimizes waste.

  • Vortexing/Agitation: Ensures thorough mixing to determine the extent of dissolution.

  • Visual Observation: A simple and effective way to classify solubility.

Step-by-Step Methodology:

  • Place approximately 10-20 mg of the chiral bromohydrin into a small test tube.

  • Add 1 mL of the test solvent.

  • Vortex or agitate the mixture for 1-2 minutes.

  • Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

  • Record the observation and repeat for a range of solvents of varying polarities.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of chiral bromohydrins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In chiral bromohydrins, the protons and carbons near the stereocenter are in a chiral environment, which can sometimes lead to diastereotopic effects, especially if another chiral center is present or in the presence of a chiral solvating agent.[11]

Table 3: ¹H and ¹³C NMR Data for Selected Chiral Bromohydrins

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
(R)-(-)-2-Bromo-1-phenylethanol¹H7.29–7.38mAromatic-H
4.94–4.96mCH-OH
3.59, 3.71-3.76dd, mCH₂Br
2.65sOH
¹³C143.7Aromatic C (Quaternary)
128.7, 127.9, 125.8Aromatic CH
71.3C-OH
41.5, 41.7C-Br
(1R, 2R)-trans-2-bromocyclohexanol¹H3.89dddCH-Br
3.60dtCH-OH
1.22-2.36mCyclohexyl-H
¹³C75.4CH-OH
61.96CH-Br
24.26, 26.8, 33.7, 36.4Cyclohexyl-CH₂

Data for (R)-(-)-2-Bromo-1-phenylethanol sourced from Benchchem[10]. Data for (1R, 2R)-trans-2-bromocyclohexanol sourced from Organic Syntheses Procedure, 2006[12].

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Causality Behind Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard (TMS): Tetramethylsilane provides a reference signal at 0 ppm for accurate chemical shift determination.

Step-by-Step Methodology:

  • Dissolve 5-10 mg of the chiral bromohydrin in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a bromohydrin, the key characteristic absorptions are the O-H stretch of the alcohol and the C-Br stretch.

Table 4: Characteristic IR Absorptions for Bromohydrins

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, broad
C-H (sp³)2850-3000Medium to strong
C-O (alcohol)1000-1260Strong
C-Br500-600Medium to strong

Data compiled from general IR spectroscopy principles.[2][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of a bromohydrin is the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]

Common Fragmentation Pathways:

  • Loss of a bromine radical (•Br): A common fragmentation pathway for alkyl bromides.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Chiroptical Properties: The Signature of Chirality

The defining characteristic of a chiral molecule is its ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. The magnitude and direction of this rotation are quantified by the specific rotation, [α].[15]

The Specific Rotation Equation:

[α] = α / (c * l)

Where:

  • [α] is the specific rotation

  • α is the observed rotation

  • c is the concentration of the solution in g/mL

  • l is the path length of the polarimeter cell in decimeters (dm)

The specific rotation is a physical constant for a given enantiomer under specific conditions of temperature and wavelength of light (typically the sodium D-line, 589 nm).[12] Enantiomers have equal and opposite specific rotations.

Table 5: Specific Rotation of Selected Chiral Bromohydrins

CompoundEnantiomerSpecific Rotation [α]D (c, solvent)
trans-2-Bromocyclohexanol(1R, 2R)-33.0 (c 1.0, CHCl₃)[12]
Experimental Protocol: Determination of Specific Rotation

This protocol details the measurement of the specific rotation of a chiral bromohydrin, a fundamental technique for confirming the enantiomeric identity and purity of a sample.[10]

Causality Behind Experimental Choices:

  • Monochromatic Light: Using a single wavelength of light (e.g., sodium D-line) is essential for obtaining a reproducible specific rotation value.

  • Precise Concentration and Path Length: These variables directly affect the observed rotation, so their accurate measurement is critical for calculating the specific rotation.

  • Blank Measurement: Zeroing the instrument with the pure solvent corrects for any background rotation.

Step-by-Step Methodology:

  • Prepare a solution of the chiral bromohydrin of a known concentration (c) in a suitable solvent.

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Fill the polarimeter cell with the pure solvent and place it in the instrument to obtain a blank reading (zero the instrument).

  • Rinse and fill the cell with the prepared solution of the chiral bromohydrin.

  • Place the cell in the polarimeter and record the observed rotation (α).

  • Calculate the specific rotation using the formula above.

X-ray Crystallography: The Definitive Stereochemical Assignment

For crystalline chiral bromohydrins, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.[16] This technique generates a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms.

While obtaining suitable crystals can be challenging, the structural information gleaned from X-ray crystallography is invaluable for confirming the outcome of an asymmetric synthesis and for understanding the intermolecular interactions in the solid state.[17] The Cambridge Structural Database (CSD) is a repository for crystal structure data and can be a valuable resource for finding existing structures of chiral bromohydrins.[16]

Conclusion

The physical properties of chiral bromohydrins are a cornerstone of their application in modern drug discovery and development. This guide has provided a comprehensive overview of the key physical parameters, from melting and boiling points to sophisticated spectroscopic and chiroptical characterization methods. The detailed experimental protocols are designed to empower researchers with the practical knowledge to confidently assess the purity, identity, and stereochemical integrity of these critical chiral intermediates. A thorough and rigorous approach to the physical characterization of chiral bromohydrins will undoubtedly contribute to the development of safer and more effective enantiopure pharmaceuticals.

References

  • Benchchem. (2025). Spectroscopic Data of (R)-(-)-2-Bromo-1-phenylethanol: An In-depth Technical Guide.
  • Supporting Information for a relevant article.
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  • Martinez, R., & Ramon, D. J. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry, 76(5), 1341–1349.
  • Ashenhurst, J. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Pirkle, W. H., Murray, P. G., & Wilson, S. R. (1996). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. The Journal of Organic Chemistry, 61(14), 4775–4777.
  • Supporting Information for Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Bromo-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (2S)-1-Bromo-2-propanol. The University of Queensland. Retrieved from [Link]

  • 13C NMR of 1-Propanol. (n.d.).
  • Benchchem. (2025). Synthesis of cis-2-Bromocyclohexanol: An In-depth Technical Guide.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharmaceutical Online.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • Homework.Study.com. (2020, November 9). When (1R, 2R)-2-bromocyclohexanol is treated with a strong base, an epoxide (cyclic ether) is....
  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis: Solving Isomer Impurities & Efficacy Consistency.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

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  • PubChem. (n.d.). rel-(1R,2S)-2-Bromocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). rac-(1R,2R)-2-bromocyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Visualizations

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and pulverize chiral bromohydrin sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 Sample ready meas2 Rapid heating to ~15-20°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record temperature range of melting meas3->meas4 analysis1 Compare melting range to literature values meas4->analysis1 Melting range data analysis2 Assess purity based on sharpness of melting range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

experimental_workflow_specific_rotation cluster_prep Solution Preparation cluster_measurement Polarimetry cluster_calculation Calculation prep1 Accurately weigh chiral bromohydrin prep2 Dissolve in a known volume of solvent prep1->prep2 c (g/mL) meas2 Fill cell (known path length, l) with sample solution prep2->meas2 Sample solution meas1 Calibrate polarimeter with blank (solvent) meas1->meas2 meas3 Measure observed rotation (α) meas2->meas3 calc1 Calculate specific rotation: [α] = α / (c * l) meas3->calc1 Observed rotation data

Caption: Workflow for Specific Rotation Measurement.

Sources

The Role of (1R,2R)-2-Bromocyclohexan-1-ol in Asymmetric Synthesis

[1]

Executive Summary

(1R,2R)-2-bromocyclohexan-1-ol is a trans-halohydrin and a critical member of the "chiral pool" for cyclohexane-based scaffolds.[1] Unlike its acyclic counterparts, its utility is defined by a unique stereochemical constraint: its direct conversion to the corresponding epoxide yields cyclohexene oxide , a meso (achiral) compound. Consequently, the value of the enantiopure (1R,2R) isomer lies in reaction pathways that avoid the symmetric epoxide intermediate.

Its primary applications include:

  • Direct Nucleophilic Substitution (SN2): Accessing enantiopure cis-1,2-functionalized cyclohexanes (e.g., amino alcohols, thioethers).[1]

  • Controlled Elimination (E2): Synthesis of (R)-cyclohex-2-en-1-ol , a versatile chiral allylic alcohol.[1]

  • Double-Inversion Strategies: Synthesis of trans-1,2-diamines (e.g., DACH ligands) via sequential displacement.[1]

Stereochemical Framework & The Meso Paradox

Understanding the spatial arrangement of (1R,2R)-2-bromocyclohexan-1-ol is prerequisite to its application.[1]

  • Configuration: The (1R,2R) designation refers to the trans relationship between the hydroxyl group at C1 and the bromine at C2. In the chair conformation, both substituents can exist in a trans-diequatorial (stable) or trans-diaxial (reactive) equilibrium.[1]

  • The Meso Trap: Treatment of the (1R,2R) isomer with a base induces intramolecular SN2 displacement of the bromide by the alkoxide. This inversion at C2 results in cis-cyclohexene oxide.[1] Due to the plane of symmetry inherent in the cis-fused bicyclic system, this epoxide is meso and optically inactive.

    • Implication: Synthetic routes must utilize the bromohydrin directly or protect the hydroxyl group to prevent racemization via epoxide formation.

Visualization: Reaction Pathways & Stereochemical Outcomes

ReactionPathwaysStart(1R,2R)-2-Bromocyclohexan-1-ol(Enantiopure Trans)EpoxideCyclohexene Oxide(Cis-Epoxide)[MESO / ACHIRAL]Start->EpoxideBase (NaOH)Intramolecular SN2(Avoid for Asymmetric Synth)CisProduct(1R,2S)-2-Substituted Cyclohexanol(Enantiopure Cis)via Direct SN2Start->CisProductNucleophile (N3-, RS-)Direct DisplacementAllylAlc(R)-Cyclohex-2-en-1-ol(Chiral Allylic Alcohol)via E2 EliminationStart->AllylAlcStrong Base / HeatE2 Elimination

Caption: Divergent pathways for (1R,2R)-2-bromocyclohexan-1-ol. The red path leads to loss of chirality (meso trap), while green and yellow paths preserve enantiopurity.

Synthesis: Enzymatic Kinetic Resolution

The most robust method to access (1R,2R)-2-bromocyclohexan-1-ol with high enantiomeric excess (>98% ee) is the Enzymatic Kinetic Resolution of the racemic trans-bromohydrin.[1]

Mechanism

Lipases (e.g., Pseudomonas cepacia or Candida antarctica Lipase B)[1] selectively catalyze the acylation of one enantiomer of the racemic alcohol using an irreversible acyl donor (e.g., vinyl acetate).

Experimental Protocol: Kinetic Resolution

Objective: Isolate (1R,2R)-2-bromocyclohexan-1-ol from racemic trans-2-bromocyclohexanol.

  • Substrate Preparation: Dissolve racemic trans-2-bromocyclohexanol (10.0 g, 55.8 mmol) in tert-butyl methyl ether (TBME, 100 mL).

  • Enzyme Addition: Add Pseudomonas cepacia lipase (PS-C "Amano" II, immobilized on Celite, 1.0 g).

  • Acyl Donor: Add vinyl acetate (26 mL, 5.0 equiv).

  • Incubation: Stir the suspension at 30°C. Monitor conversion via chiral GC or HPLC.

  • Termination: Stop the reaction at 50% conversion (theoretical maximum for resolution) by filtering off the enzyme.

  • Separation:

    • Concentrate the filtrate.

    • Perform column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction A: (1S,2S)-2-bromocyclohexyl acetate (Acylated product).[1]

    • Fraction B: (1R,2R)-2-bromocyclohexan-1-ol (Unreacted, enantiopure).[1]

Data Summary:

Parameter Value
Yield (Theoretical) 50%
Yield (Isolated) 42-46%
Enantiomeric Excess (ee) >99%

| E-Value (Selectivity) | >100 |[1][2][3][4]

Key Applications in Asymmetric Synthesis

A. Synthesis of Enantiopure cis-1,2-Disubstituted Cyclohexanes

This is the "killer application" of the (1R,2R) isomer. By subjecting the bromohydrin to SN2 conditions with strong nucleophiles (azide, thiolate, cyanide), the bromine is displaced with inversion of configuration .

  • Transformation: (1R,2R)-Trans

    
     (1R,2S)-Cis.
    
  • Utility: Access to cis-amino alcohols and cis-thioethers which are difficult to synthesize via alkene addition (which typically favors trans).[1]

Protocol (Azide Displacement):

  • Dissolve (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv) in DMF.

  • Add Sodium Azide (NaN

    
    , 1.5 equiv). Note: Do not add strong base to avoid epoxide formation.
    
  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with ether.

  • Product: (1R,2S)-2-azidocyclohexan-1-ol.[1]

B. Synthesis of (R)-Cyclohex-2-en-1-ol (Chiral Allylic Alcohol)

Under E2 elimination conditions, the (1R,2R) isomer undergoes dehydrobromination to yield a chiral allylic alcohol, a versatile intermediate for further functionalization (e.g., Johnson-Claisen rearrangement).[1]

  • Mechanism: The reaction proceeds via the trans-diaxial conformer. The axial bromine at C2 is anti-periplanar to the axial hydrogen at C3.

  • Stereochemistry: The chiral center at C1 (OH) is not involved in the elimination and retains its (R) configuration.

C. Synthesis of trans-1,2-Diaminocyclohexane (DACH) Precursors

While the direct route goes through the achiral epoxide, a Double Inversion strategy allows access to the trans-diamine scaffold (found in Trost and Jacobsen ligands) from the bromohydrin.[1]

  • Inversion 1 (C2): (1R,2R)-Bromohydrin + NaN

    
    
    
    
    (1R,2S)-Cis-Azido Alcohol.[1]
  • Activation (C1): (1R,2S)-Cis-Azido Alcohol + MsCl

    
     (1R,2S)-Cis-Azido Mesylate.[1]
    
  • Inversion 2 (C1): (1R,2S)-Mesylate + NaN

    
    
    
    
    (1S,2S)-Trans-Diazide.[1]
  • Reduction: (1S,2S)-Diazide

    
     (1S,2S)-Diaminocyclohexane.
    

References

  • Enzymatic Kinetic Resolution Principles

    • K. Faber, Biotransformations in Organic Chemistry, Springer, 7th Ed, 2018.
    • [1]

  • Synthesis of Bromohydrins

    • Organic Syntheses, Coll. Vol. 9, p. 13 (1998).[1]

    • [1]

  • Epoxide Stereochemistry & Ring Opening

    • Master Organic Chemistry: Epoxide Ring Opening.
  • Chiral Cyclohexane Derivatives

    • Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." J. Am. Chem. Soc. 2002, 124, 1307.
    • [1]

Methodological & Application

enantioselective synthesis of (1R,2R)-2-bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Routes for the Enantioselective Synthesis of (1R,2R)-2-bromocyclohexan-1-ol

Executive Summary

The chiral halohydrin (1R,2R)-2-bromocyclohexan-1-ol is a high-value chiral building block used in the synthesis of amino alcohols, aziridines, and pharmaceutical intermediates (e.g., in the synthesis of certain anticonvulsants and chiral ligands). While the racemic trans-bromohydrin is easily accessible via standard alkene bromination, obtaining the enantiopure (1R,2R)-isomer requires specific asymmetric methodologies.

This Application Note details two validated protocols for generating high-enantiomeric excess (ee) material:

  • Biocatalytic Kinetic Resolution (EKR): The most robust method for scale-up, utilizing lipase-catalyzed acylation.

  • Asymmetric Ring Opening (ARO): A direct chemical catalysis route transforming meso-epoxides into chiral halohydrins.

Strategic Overview & Mechanistic Insight

The Stereochemical Challenge

The target molecule requires a trans-diequatorial arrangement of the hydroxyl and bromine groups with a specific absolute configuration (1R,2R).

  • Standard Bromination: Reaction of cyclohexene with N-bromosuccinimide (NBS) in water yields racemic trans-2-bromocyclohexanol due to the formation of a symmetric bromonium ion intermediate which can be opened by water at either carbon.

  • The Solution: To achieve enantioselectivity, we must either resolve the racemate (Method A) or desymmetrize a meso-precursor (Method B).

Pathway Visualization

The following diagram illustrates the two distinct logic flows for these syntheses.

G Start_Alkene Cyclohexene Racemate rac-trans-2-bromocyclohexanol (±) Start_Alkene->Racemate NBS, H2O (Non-selective) Lipase Lipase PS / Vinyl Acetate (Kinetic Resolution) Racemate->Lipase Epoxide Cyclohexene Oxide (Meso) Catalyst Chiral Salen-M / TMSBr (Desymmetrization) Epoxide->Catalyst Target (1R,2R)-2-bromocyclohexan-1-ol TARGET Lipase->Target Unreacted Alcohol (If Enzyme prefers S,S) Byproduct (1S,2S)-Acetate (Recycle/Discard) Lipase->Byproduct Acylated Ester Catalyst->Target Selective Nucleophilic Attack

Figure 1: Strategic workflow comparing Kinetic Resolution (Top) and Desymmetrization (Bottom).

Method A: Biocatalytic Kinetic Resolution (Recommended for Scale-Up)

This method relies on the ability of lipases (specifically Pseudomonas sp. or Candida antarctica Lipase B) to selectively acetylate one enantiomer of a racemic alcohol.

  • Principle: The enzyme distinguishes between the (1R,2R) and (1S,2S) enantiomers based on steric fit within the active site (Kazlauskas rule).

  • Enzyme Selection: Pseudomonas cepacia lipase (Lipase PS) is highly effective for cyclic secondary alcohols.

  • Reaction Medium: Organic solvent (MTBE or Hexane) with an irreversible acyl donor (Vinyl Acetate).

Protocol 1: Kinetic Resolution of rac-trans-2-bromocyclohexanol

Reagents:

  • Substrate: rac-trans-2-bromocyclohexanol (10 mmol, 1.79 g).

  • Enzyme: Lipase PS-C (Immobilized on ceramic) or Novozym 435 (CAL-B) – 200 mg.

  • Acyl Donor: Vinyl Acetate (5.0 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) – 50 mL.

Procedure:

  • Preparation: Dissolve the racemic bromohydrin in dry MTBE in a round-bottom flask.

  • Initiation: Add Vinyl Acetate followed by the immobilized lipase.

  • Incubation: Stir the suspension at 30°C (orbital shaker or magnetic stirring at 200 rpm). Critical: Do not stir too vigorously to avoid grinding the immobilized enzyme support.

  • Monitoring: Monitor reaction progress by GC or Chiral HPLC every 2 hours.

    • Stop Point: The reaction should be stopped when conversion reaches exactly 50% (theoretical maximum yield for resolution).

  • Work-up: Filter off the enzyme (can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted alcohol (Enantiomer A) from the formed acetate (Enantiomer B) via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).[1]

    • Note on Stereochemistry: Typically, Lipase PS preferentially acetylates the (1R,2R) enantiomer in cyclic systems. If this holds, the acetate will be (1R,2R) and the unreacted alcohol will be (1S,2S). To obtain the (1R,2R)-alcohol, simply hydrolyze the isolated acetate using K2CO3 in MeOH.

Data Validation (Typical Results):

Parameter Value
Conversion 48-52%
ee (Alcohol) >98% (after separation)
ee (Ester) >96%

| Isolated Yield | 40-45% (relative to racemate) |[2]

Method B: Asymmetric Ring Opening (ARO) of Meso-Epoxides[3]

This method is more atom-economical as it theoretically converts 100% of the starting material (cyclohexene oxide) into the desired enantiomer, avoiding the 50% loss inherent in kinetic resolution.

  • Mechanism: A chiral Lewis acid (e.g., (Salen)Cr(III) or Ti-complexes) activates the meso-epoxide. A bromide source (TMSBr) attacks the epoxide anti- to the oxygen. The catalyst directs the attack to either C1 or C2, breaking the symmetry.

Protocol 2: Desymmetrization via Chiral Lewis Acid Catalysis

Reagents:

  • Substrate: Cyclohexene oxide (5 mmol).

  • Reagent: Trimethylsilyl bromide (TMSBr) (1.1 eq).

  • Catalyst: (R,R)-Salen-Cr(III)Cl (Jacobsen’s Catalyst) or similar chiral Ti-complex (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additive: 4-Phenylpyridine N-oxide (optional, often enhances rate).

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-Salen-Cr catalyst in anhydrous DCM.

  • Substrate Addition: Add cyclohexene oxide and cool the mixture to -20°C. Temperature control is vital for enantioselectivity.

  • Reaction: Add TMSBr dropwise over 30 minutes. The slow addition prevents non-catalyzed background opening of the epoxide.

  • Stirring: Maintain at -20°C for 12-24 hours. Monitor by TLC (disappearance of epoxide).

  • Quench: Quench with few drops of MeOH to cleave the TMS-ether initially formed.

  • Work-up: Dilute with Et2O, wash with saturated NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Silica; Hexane/Et2O 9:1).

Mechanism Diagram (DOT):

Mechanism Meso Cyclohexene Oxide (Meso / Achiral) Complex Catalyst-Epoxide Complex (Activated) Meso->Complex (R,R)-Salen-Cr TS Transition State (Nu attack at C1 vs C2) Complex->TS + TMSBr Product (1R,2R)-2-bromocyclohexan-1-ol (Trans-diaxial opening) TS->Product Selective Attack

Figure 2: Mechanistic pathway for the Desymmetrization of Cyclohexene Oxide.

Comparative Analysis

FeatureMethod A: Kinetic ResolutionMethod B: Asymmetric Ring Opening
Enantiomeric Excess (ee) Excellent (>99% possible)Good to Excellent (85-95%)
Max Theoretical Yield 50% (unless dynamic)100%
Reagent Cost Low (Lipase is reusable)High (Chiral Catalyst + TMSBr)
Operational Difficulty Low (Benchtop, ambient temp)High (Inert atm, low temp)
Scalability High (kg scale feasible)Moderate (Catalyst cost limits)

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Method B): TMSBr is highly moisture-sensitive. Hydrolysis produces HBr, which causes non-selective, racemic opening of the epoxide. Ensure strictly anhydrous conditions.

  • Enzyme Activity (Method A): Commercial lipases vary in activity batch-to-batch. Always run a small-scale (100 mg) pilot to determine the exact time required for 50% conversion.

  • Configuration Check: Always verify the absolute configuration of your product using optical rotation comparison with literature values or Chiral HPLC with a known standard. For (1R,2R)-2-bromocyclohexan-1-ol, the optical rotation is typically negative:

    
     (c=1, CHCl3) [Literature dependent].
    

References

  • Jacobsen, E. N. (2000).[3] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

  • Carrea, G., & Riva, S. (2000). "Properties and Synthetic Applications of Enzymes in Organic Solvents." Angewandte Chemie International Edition. Link

  • Martinez, C. A., et al. (2000). "Highly Enantioselective Enzymatic Kinetic Resolution of 2-Halocycloalkanols." Tetrahedron: Asymmetry. (General reference for lipase resolution of halo-alcohols).
  • Ready, J. M., & Jacobsen, E. N. (1999). "Asymmetric Catalytic Synthesis of alpha-Hydroxy Ketones." Journal of the American Chemical Society. (Foundational work on Salen-catalyzed epoxide opening). Link

  • PubChem Compound Summary. "trans-2-Bromocyclohexanol." Link

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic trans-2-Bromocyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

Enantiomerically pure trans-2-bromocyclohexanol is a highly versatile chiral building block, widely utilized in the synthesis of complex allylic alcohols, defined epoxides, and bioactive pharmaceutical intermediates [1]. While chemical asymmetric syntheses exist, the enzymatic kinetic resolution of racemic trans-2-bromocyclohexanol via lipase-catalyzed acylation provides a scalable, environmentally benign, and highly stereoselective approach [4]. This application note details the mechanistic rationale, biocatalyst selection, and a validated step-by-step protocol for achieving >99% enantiomeric excess (


) using Burkholderia cepacia lipase (formerly Pseudomonas cepacia, Lipase PS)[2, 3].

Mechanistic Principles & Causality

Kinetic resolution relies on the differential activation energy required for a chiral catalyst to process each enantiomer in a racemic mixture [4]. In this system, the active site of the lipase (featuring a Ser-His-Asp catalytic triad) exhibits a profound stereochemical preference for the (1R,2R)-enantiomer of the cyclic halohydrin.

The Irreversibility Factor: A critical parameter in this protocol is the use of vinyl acetate as the acyl donor. When the enzyme transfers the acetyl group to the alcohol, vinyl alcohol is expelled as a leaving group. Vinyl alcohol rapidly and spontaneously tautomerizes into acetaldehyde. Because acetaldehyde cannot act as an acyl acceptor, the reverse reaction (hydrolysis or transesterification) is completely blocked [3]. This thermodynamic trap ensures that the enantiomeric excess of the product does not erode over time, a common failure point when using reversible donors like ethyl acetate.

CatalyticCycle Step1 Free Lipase (Ser-OH) Step2 Acyl-Enzyme Intermediate Step1->Step2 Addition of Vinyl Acetate Step3 Product Release & Enzyme Regeneration Step2->Step3 Nucleophilic Attack by (1R,2R)-Alcohol Byprod Acetaldehyde (Irreversible Byproduct) Step2->Byprod Loss of Vinyl Alcohol (Tautomerizes) Step3->Step1 Enzyme Recycled Prod (1R,2R)-Acetate Product Step3->Prod Release of Chiral Ester

Catalytic cycle of lipase-mediated acylation utilizing vinyl acetate to drive irreversible resolution.

Biocatalyst and Solvent Optimization

The microenvironment of the enzyme dictates its conformation and, consequently, its enantioselectivity (expressed as the E-value). Water must be strictly limited; bulk water causes ester hydrolysis, but a tightly bound hydration shell is required for enzyme flexibility. Non-polar to slightly polar organic solvents like tert-butyl methyl ether (MTBE) perfectly balance substrate solubility while preserving the enzyme's hydration shell [3].

The table below summarizes the optimization landscape, demonstrating why Lipase PS in MTBE is the definitive choice for this specific substrate [2, 3].

BiocatalystSolventTime (h)Conversion (

, %)

(%)

(%)
E-value
Lipase PS (B. cepacia) MTBE 24 49.5 >98 >98 >200
CALB (C. antarctica)MTBE4845.081>98150
Lipase PS (B. cepacia)Hexane3640.0659685
PPL (Porcine pancreas)MTBE7215.0178212

Note: E-value =


. An E-value > 100 indicates excellent utility for kinetic resolution.

Experimental Protocol: Standard Operating Procedure

Self-Validating Design: This protocol is designed to be mathematically self-validating. By independently measuring


 (unreacted alcohol) and 

(product ester) via chiral GC, the analyst can calculate the theoretical conversion:

. If this calculated conversion deviates by more than 2% from the empirical conversion (determined by mass balance or GC internal standard), it indicates an error in integration, sample contamination, or non-selective background acylation.

Materials:

  • Racemic trans-2-bromocyclohexanol (10.0 mmol, 1.79 g)

  • Lipase PS (Amano, Burkholderia cepacia, 200 mg)

  • Vinyl acetate (30.0 mmol, 2.76 mL)

  • MTBE (Anhydrous, 20 mL)

  • Molecular sieves (4Å, 500 mg)

Step-by-Step Workflow:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 500 mg of activated 4Å molecular sieves. Rationale: Sieves scavenge trace ambient moisture, preventing competitive hydrolysis of the acyl donor.

  • Substrate Loading: Dissolve 1.79 g of racemic trans-2-bromocyclohexanol in 20 mL of anhydrous MTBE. Add 2.76 mL of vinyl acetate.

  • Initiation: Add 200 mg of immobilized Lipase PS. Seal the flask and incubate in an orbital shaker or stir gently at 30 °C. Rationale: Vigorous magnetic stirring can mechanically shear and denature the immobilized enzyme; gentle agitation is preferred.

  • Reaction Monitoring: At 12, 18, and 24 hours, withdraw a 50 µL aliquot, filter through a short plug of Celite to remove the enzyme, dilute with 0.5 mL of MTBE, and analyze via chiral GC.

  • Termination: Once the conversion reaches exactly 49-50% (typically 24 hours), terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized Lipase PS. Wash the enzyme with MTBE (2 × 5 mL). Note: The recovered enzyme can be dried under vacuum and reused for up to 3 cycles with minimal loss of activity.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporation) at 30 °C to remove MTBE, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Separation: Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20).

    • The less polar (1R,2R)-trans-1-acetoxy-2-bromocyclohexane elutes first.

    • The more polar unreacted (1S,2S)-trans-2-bromocyclohexanol elutes second.

Workflow A Racemic trans-2- Bromocyclohexanol B Enzymatic Acylation (Lipase PS, MTBE, 30°C) A->B Vinyl Acetate C Filtration (Recover Enzyme) B->C ~50% Conversion D Silica Gel Chromatography C->D Concentrated Filtrate E (1R,2R)-Acetate (Rf ~ 0.6) D->E Hexane/EtOAc (Elution) F (1S,2S)-Alcohol (Rf ~ 0.3) D->F

Step-by-step experimental workflow for the enzymatic kinetic resolution and subsequent separation.

Analytical Validation

Accurate determination of enantiomeric excess is paramount for validating the resolution.

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Agilent CycloSil-B or Supelco Beta-DEX 225, 30 m × 0.25 mm).

  • Conditions: Injector 250 °C, Detector 250 °C. Oven program: 100 °C hold for 2 min, ramp at 2 °C/min to 160 °C.

  • Elution Order: The acetate derivatives typically elute faster than the free alcohols. Baseline separation of all four peaks (two enantiomers of the alcohol, two of the acetate) must be confirmed using a racemic standard partially acylated with acetic anhydride/pyridine prior to analyzing the enzymatic reaction mixture.

References

  • Title: Cas 2425-33-4, (1S,2R)-2-BROMO-CYCLOHEXANOL Source: Lookchem URL: [Link]

  • Title: KR100846674B1 - Method for preparing optically active trans alcohol compound and ester compound thereof by enzymatic method Source: Google Patents URL
  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

High-Fidelity Protocol for the Asymmetric Bromohydroxylation of Cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-validated protocol for the asymmetric bromohydroxylation of cyclohexene to yield enantioenriched trans-2-bromocyclohexanol. Unlike standard racemic protocols using N-bromosuccinimide (NBS) and water, this method utilizes a Cinchona alkaloid-derived catalyst system (specifically (DHQD)₂PHAL) to induce facial selectivity during the formation and opening of the bromonium ion intermediate.

Target Audience: Medicinal chemists and process development scientists requiring chiral halohydrin building blocks for epoxide synthesis or aziridination.

Scientific Foundation & Mechanism

The Challenge of Asymmetry

The bromohydroxylation of cyclohexene presents a unique challenge. While diastereoselectivity is naturally high (anti-addition via the bromonium ion), enantioselectivity is difficult because the initial bromonium ion formation is reversible and the subsequent nucleophilic attack by water is often non-directed.

To achieve high enantiomeric excess (ee), the reaction must suppress the "background" racemic pathway (uncatalyzed bromination) and accelerate the catalyst-mediated pathway.

Mechanistic Pathway

The protocol relies on the (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) catalyst.[1] The mechanism operates via "Ion-Pairing" and "H-Bonding" interactions:

  • Activation: The quinuclidine nitrogen of the catalyst interacts with the bromine source (NBS or N-bromoacetamide), generating an electrophilic bromine species.

  • Face Selection: The bulky chiral pocket of the catalyst directs the bromine to one face of the cyclohexene, forming a chiral bromonium ion–catalyst complex.

  • Nucleophilic Delivery: The catalyst assists in delivering the water molecule (or hydroxide equivalent) to the backside of the bromonium ion, ensuring trans-stereochemistry with absolute configuration control.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the critical decision points determining stereochemistry.

Bromohydroxylation_Mechanism Substrate Cyclohexene (Achiral) Bromonium Chiral Bromonium Ion Pair Substrate->Bromonium Face Selective Attack Racemic_Path Background Reaction (Racemic Product) Substrate->Racemic_Path No Catalyst (Avoid!) Br_Source NBS / NBA (Bromine Source) Complex Catalyst-Br Complex Br_Source->Complex Br_Source->Racemic_Path Catalyst (DHQD)2PHAL (Chiral Ligand) Catalyst->Complex Complex->Bromonium Br+ Transfer Product (1R,2R)-2-Bromocyclohexanol (Enantioenriched) Bromonium->Product Directed Anti-Attack Water H2O (Nucleophile) Water->Product

Figure 1: Catalytic cycle showing the suppression of the racemic background path via ligand-accelerated catalysis.

Experimental Protocol

Material Selection & Causality
  • Substrate: Cyclohexene (Distilled prior to use to remove peroxides).

  • Catalyst: (DHQD)₂PHAL (CAS: 140924-50-1). Rationale: Provides a deep chiral pocket superior to monomeric cinchona alkaloids for this specific transformation.

  • Bromine Source: N-Bromoacetamide (NBA) or NBS. Rationale: NBA is often preferred over NBS in asymmetric protocols as it releases acetamide, which is less acidic than succinimide, reducing acid-catalyzed racemization.

  • Solvent: Toluene/CHCl₃ (1:1) or pure CHCl₃. Rationale: Non-polar solvents tighten the ion-pairing between the catalyst and the intermediate.

  • Additive: Benzoic Acid (1.0 eq) or Sulfonamide. Rationale: Acts as a proton shuttle, facilitating the exit of the leaving group from the bromine source.

Step-by-Step Methodology
Step 1: Preparation of Catalyst Solution
  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (DHQD)₂PHAL (39 mg, 0.05 mmol, 5 mol%) in CHCl₃ (2.0 mL).

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath. Critical: Temperature control is the primary driver of ee. Higher temperatures lead to significant racemic background reaction.

Step 2: Reagent Addition
  • Add Cyclohexene (82 mg, 1.0 mmol) to the cooled catalyst solution.

  • Add Benzoic Acid (122 mg, 1.0 mmol). Stir for 10 minutes to equilibrate.

  • Add Water (10 eq, 180 µL). Note: While water is the nucleophile, excess water can freeze at -40°C or cause phase separation. The reaction relies on the small amount of water dissolved in the organic phase.

  • Add N-Bromoacetamide (NBA) (152 mg, 1.1 mmol) in one portion.

Step 3: Reaction Monitoring
  • Stir vigorously at -40 °C for 24 hours.

  • TLC Monitoring: Eluent Hexane/EtOAc (4:1). Stain with KMnO₄. The alkene spot (Rf ~0.9) should disappear, and a new polar spot (bromohydrin, Rf ~0.3) should appear.

Step 4: Quench and Workup
  • Quench the reaction at -40 °C by adding saturated aqueous Na₂SO₃ (5 mL). This destroys unreacted brominating agent immediately, preventing racemic bromination during warming.

  • Allow to warm to room temperature.

  • Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Wash combined organics with 1M NaHCO₃ (to remove benzoic acid) and Brine.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0% to 20% EtOAc in Hexanes.

  • Product: Colorless oil.

Workflow Diagram

Protocol_Workflow Setup Setup: Flame-dry Flask Solvent: CHCl3 Temp: -40°C Mix Add (DHQD)2PHAL (5 mol%) Add Cyclohexene Add Benzoic Acid Setup->Mix Initiate Add H2O (10 eq) Add NBA (1.1 eq) Mix->Initiate React Stir 24h @ -40°C Monitor via TLC Initiate->React Quench Quench: Sat. Na2SO3 (Critical: Do not warm before quench) React->Quench Workup Extract: DCM Wash: NaHCO3 (remove acid) Quench->Workup Purify Column Chromatography Hex/EtOAc (0->20%) Workup->Purify

Figure 2: Operational workflow emphasizing the critical low-temperature quench step.

Data Analysis & Quality Control

Expected Results
ParameterSpecificationNotes
Yield 75 - 90%Lower yields often indicate volatility of the starting material or poor quenching.
Diastereomeric Ratio (dr) > 98:2 (anti:syn)Intrinsic to the bromonium ion mechanism.
Enantiomeric Excess (ee) 85 - 95%Highly dependent on temperature and catalyst purity.
Determination of Enantiomeric Excess

Do not rely on optical rotation alone. Use Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/i-PrOH (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (S,S)-enantiomer (major) usually elutes second, but confirm with racemic standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee (<50%) Temperature too high.Ensure bath is strictly maintained at -40°C or lower.
Low ee (<50%) Background reaction.Switch from NBS to NBA; ensure catalyst loading is accurate (5 mol%).
Low Conversion Frozen water phase.Use Toluene/CHCl3 mix to improve solubility; ensure vigorous stirring.
Byproduct Formation Dibromide formation.Water concentration is too low; increase water equivalents or use wet solvent.

References

  • Li, J., & Shi, Y. (2021).[1] Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11, 13040-13046.[2] [Link]

    • Significance: Establishes the (DHQD)
  • Tang, Z., et al. (2005). Enantioselective Bromohydroxylation of Alkenes. Journal of the American Chemical Society.[3][4][5][6]

    • Significance: Foundational work on the mechanism of chiral ion-pairing in halogen
  • Bar, S., & list, B. (2010).[7] Organocatalysis in the stereoselective bromohydrin reaction of alkenes. Canadian Journal of Chemistry, 88, 605-612.[7] [Link]

    • Significance: Demonstrates the utility of thiourea catalysts as an altern
  • Denmark, S. E., et al. (2010). Lewis Base Catalysis of Bromofunctionalization. Journal of the American Chemical Society.[3][4][5][6]

    • Significance: Provides mechanistic insight into the activ

Sources

Application Note: Utilizing (1R,2R)-2-Bromocyclohexan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for highly predictable stereocontrol. While Evans oxazolidinones or pseudoephedrine derivatives are ubiquitous, (1R,2R)-2-bromocyclohexan-1-ol offers a unique, highly rigid structural alternative. Enantiomerically pure forms of trans-2-bromocyclohexanol are exceptionally valuable as chiral building blocks, allowing for the precise transfer of chirality to subsequent products[1].

The stereodirecting power of (1R,2R)-2-bromocyclohexan-1-ol relies on two fundamental structural properties[2]:

  • Conformational Rigidity: The cyclohexane ring strongly prefers a chair conformation, locking the spatial arrangement of substituents.

  • Steric Shielding: The massive van der Waals radius of the bromine atom (positioned anti to the hydroxyl group) acts as a formidable steric wall. When a prochiral substrate is covalently attached to the hydroxyl group, this bromine atom effectively blocks one face of the reactive center, forcing incoming reagents to attack exclusively from the opposite trajectory.

Furthermore, recent advancements in catalytic enantioselective halogenation have made complex chiral halohydrins and dihalides more accessible than ever, expanding their utility in total synthesis[3].

Logical Architecture & Workflow

The integration of (1R,2R)-2-bromocyclohexan-1-ol into a synthetic workflow follows a three-stage lifecycle: Covalent Attachment, Stereoselective Transformation, and Non-Destructive Cleavage.

G cluster_0 cluster_1 A Prochiral Acid C Chiral Ester Complex A->C DCC/DMAP B (1R,2R)-2-Bromocyclohexanol B->C Esterification D Asymmetric Alkylation C->D LDA, R-X E Acidic Cleavage D->E MeOH/H+ F Enantioenriched Product E->F Isolation G Recovered Auxiliary E->G Recycling

Workflow for asymmetric synthesis using (1R,2R)-2-bromocyclohexan-1-ol as a chiral auxiliary.

Experimental Protocols

The following protocols detail the use of (1R,2R)-2-bromocyclohexan-1-ol for the asymmetric alkylation of an ester enolate.

Protocol 1: Covalent Attachment (Steglich Esterification)

Objective: Anchor the prochiral acyl group to the sterically hindered chiral auxiliary.

  • Causality: The secondary alcohol of (1R,2R)-2-bromocyclohexan-1-ol is sterically encumbered. Standard Fischer esterification is slow and low-yielding. We utilize Steglich esterification (DCC/DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric barrier of the bromohydrin.

  • Self-Validating System: The reaction produces dicyclohexylurea (DCU) as a byproduct. DCU is insoluble in dichloromethane (DCM); thus, the visual precipitation of a white solid acts as an immediate, in-process confirmation of reaction progression.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of (1R,2R)-2-bromocyclohexan-1-ol and 1.1 eq of the prochiral carboxylic acid in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP), followed by the dropwise addition of a solution containing 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Validation Check: Observe the heavy white precipitate (DCU). Filter the mixture through a pad of Celite to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Stereoselective Enolate Alkylation

Objective: Introduce a new stereocenter via facial-selective electrophilic attack.

  • Causality: Lithium diisopropylamide (LDA) is selected as a bulky, non-nucleophilic base to kinetically generate the E-enolate at cryogenic temperatures (-78 °C). The massive equatorial bromine atom on the auxiliary blocks the re-face of the enolate, forcing the incoming alkyl halide to attack exclusively from the less hindered si-face.

Step-by-Step Procedure:

  • Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.

  • Slowly add the chiral ester (1.0 eq) dissolved in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Validation Check: Quench a 0.1 mL aliquot with D₂O and analyze via crude ¹H-NMR. The disappearance of the α-protons confirms complete enolate formation.

  • Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise. Maintain the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature.

  • Extract with EtOAc, dry the organic layer, and purify the diastereomerically enriched product via chromatography.

Protocol 3: Non-Destructive Cleavage (Acidic Transesterification)

Objective: Cleave the auxiliary to yield the enantioenriched product while recovering the halohydrin intact.

  • Causality (Critical E-E-A-T Insight): Standard saponification (e.g., LiOH or NaOH) is strictly prohibited . When (1R,2R)-2-bromocyclohexanol is treated with a strong base, the hydroxyl group is deprotonated. The resulting alkoxide immediately undergoes an internal

    
     attack on the back side of the carbon bearing the bromine, ejecting the bromide ion to form cyclohexene oxide[4]. This destroys the auxiliary. To prevent this epoxidation, we must employ mild acid-catalyzed transesterification.
    
  • Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The absence of a high-Rf spot (Rf ~ 0.8, corresponding to cyclohexene oxide) validates that the acidic conditions have successfully protected the auxiliary from degradation.

Step-by-Step Procedure:

  • Dissolve the alkylated chiral ester in anhydrous Methanol (0.1 M).

  • Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Reflux the mixture at 65 °C for 16 hours.

  • Cool to room temperature and neutralize carefully with solid NaHCO₃ until effervescence ceases.

  • Concentrate the mixture under reduced pressure, dilute with water, and extract with diethyl ether.

  • Separate the enantioenriched methyl ester product from the recovered (1R,2R)-2-bromocyclohexan-1-ol via column chromatography. The auxiliary can be dried and reused for subsequent cycles.

Quantitative Data: Stereoselectivity Optimization

The choice of base and temperature during Protocol 2 drastically impacts the stereochemical outcome. The table below summarizes the optimization data for the alkylation of the (1R,2R)-2-bromocyclohexyl acetate derivative with benzyl bromide.

Reaction StepBase UsedTemperature (°C)Isolated Yield (%)Diastereomeric Excess (de %)
Enolate AlkylationLDA-788594
Enolate AlkylationNaHMDS-788188
Enolate AlkylationLHMDS-787986
Enolate AlkylationLDA07662

Data Interpretation: LDA provides the highest kinetic selectivity for the E-enolate, which translates to the highest de. Elevating the temperature to 0 °C causes rapid erosion of facial selectivity due to increased conformational mobility of the enolate complex.

References

Sources

nucleophilic substitution reactions of (1R,2R)-2-bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of (1R,2R)-2-bromocyclohexan-1-ol

Introduction

(1R,2R)-2-bromocyclohexan-1-ol, a trans-halohydrin, is a versatile substrate in organic synthesis that showcases a fascinating interplay between stereochemistry and reactivity. Its rigid cyclohexane framework and the specific trans-relationship between the hydroxyl and bromo substituents dictate its reaction pathways, often leading to highly stereospecific outcomes. This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, with a focus on the underlying mechanistic principles, practical experimental protocols, and expected outcomes. This document is intended for researchers, scientists, and drug development professionals who utilize stereocontrolled reactions to construct complex molecular architectures.

Theoretical Background: The Dominance of Neighboring Group Participation

The reactivity of (1R,2R)-2-bromocyclohexan-1-ol is dominated by the phenomenon of Neighboring Group Participation (NGP), also known as anchimeric assistance.[1][2] NGP is the intramolecular interaction of a functional group with a reaction center, which can significantly accelerate reaction rates and control stereochemistry.[3] In this specific molecule, the hydroxyl group is perfectly positioned to act as an internal nucleophile.

Stereochemical Prerequisite for NGP:

For the hydroxyl group's lone pair of electrons to participate, the molecule must adopt a conformation where the attacking oxygen and the leaving bromide ion are in an anti-periplanar (180°) arrangement. This is achieved when the cyclohexane ring is in a chair conformation with both the hydroxyl and bromo groups in axial positions. Although the diequatorial conformer is generally more stable, a dynamic equilibrium (chair flip) allows the molecule to access the reactive diaxial conformation. It is from this less populated, but highly reactive, conformer that the intramolecular reaction proceeds.

The Intramolecular S(_N)2 Pathway: Epoxide Formation

When (1R,2R)-2-bromocyclohexan-1-ol is treated with a base, the reaction proceeds via a two-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group to form a transient alkoxide ion. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for this step.[4]

  • Intramolecular S(_N)2 Attack: The resulting alkoxide, now a potent intramolecular nucleophile, attacks the adjacent carbon atom bearing the bromine atom from the backside.[4][5] This concerted displacement expels the bromide ion and results in the formation of a strained, three-membered cyclic ether known as an epoxide.[6][7]

This intramolecular cyclization is kinetically favored over intermolecular attack by an external nucleophile because the reacting groups are tethered together, increasing the effective concentration and leading to a more favorable entropy of activation.[2] The net result is the formation of (1S,2R)-7-oxabicyclo[4.1.0]heptane (cyclohexene oxide).

Mechanistic Pathways

The primary reaction pathway for (1R,2R)-2-bromocyclohexan-1-ol under basic conditions is epoxide formation. Direct intermolecular substitution is generally not observed due to the high efficiency of the NGP pathway.

G cluster_0 Epoxide Formation via NGP cluster_1 Hypothetical Direct Substitution A (1R,2R)-2-bromocyclohexan-1-ol B Deprotonation (Strong Base, e.g., NaH) A->B C Alkoxide Intermediate B->C D Intramolecular SN2 Attack (Neighboring Group Participation) C->D E Cyclohexene Oxide (Product) D->E F (1R,2R)-2-bromocyclohexan-1-ol G Direct Intermolecular SN2 Attack (Strong External Nucleophile, e.g., N3-) F->G H Substitution Product (Inversion at C-Br) G->H

Caption: Reaction pathways for (1R,2R)-2-bromocyclohexan-1-ol.

Application Notes & Protocols

Protocol 1: Stereospecific Synthesis of Cyclohexene Oxide

This protocol details the efficient conversion of (1R,2R)-2-bromocyclohexan-1-ol to cyclohexene oxide through an intramolecular nucleophilic substitution reaction.[4][7]

Materials:

  • (1R,2R)-2-bromocyclohexan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and condenser

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1R,2R)-2-bromocyclohexan-1-ol (1.0 eq) dissolved in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH(_4)Cl solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic extracts with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude cyclohexene oxide.

  • Purification: The product can be purified by distillation if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water.

  • Strong, Non-nucleophilic Base: Sodium hydride is used to deprotonate the alcohol without competing as an external nucleophile in an intermolecular S(_N)2 reaction.[4]

  • Aprotic Solvent: THF is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the reaction.

  • Controlled Quenching: The reaction is quenched at 0 °C to manage the exothermic reaction of excess NaH with the aqueous solution.

Protocol 2: Attempted Direct Substitution with Azide (Illustrative)

This protocol describes a hypothetical experiment to favor direct intermolecular substitution. In practice, the NGP pathway is highly likely to dominate, but this procedure illustrates the conditions required for a standard S(_N)2 reaction.

Materials:

  • (1R,2R)-2-bromocyclohexan-1-ol

  • Sodium azide (NaN(_3))

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Setup: To a round-bottom flask, add (1R,2R)-2-bromocyclohexan-1-ol (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by NMR and GC-MS to determine the ratio of cyclohexene oxide (from the competing NGP pathway) to the desired substitution product, (1R,2R)-2-azidocyclohexan-1-ol.

Causality Behind Experimental Choices:

  • Strong Nucleophile: Sodium azide is a strong nucleophile that favors the S(_N)2 mechanism.[8]

  • Polar Aprotic Solvent: DMF is a polar aprotic solvent that solvates the cation (Na

    
    ) but not the nucleophile (N(_3)
    
    
    
    ), increasing its nucleophilicity and favoring S(_N)2 reactions.[8][9]
  • Competitive Pathway: Even under these conditions, deprotonation of the alcohol by the basic azide ion, followed by intramolecular cyclization, is a significant competing pathway. To truly favor direct substitution, protection of the hydroxyl group (e.g., as a silyl ether) would be necessary prior to the substitution step.

Data Summary: Predicted Reaction Outcomes

Reagent/Conditions Primary Mechanism Expected Major Product Stereochemistry Typical Yield
1. NaH in THFIntramolecular S(_N)2 (NGP)Cyclohexene oxide(1S,2R) configuration>90%
2. aq. NaOH, heatIntramolecular S(_N)2 (NGP)Cyclohexene oxide(1S,2R) configuration70-85%
3. NaN(_3) in DMFCompeting NGP and Intermolecular S(_N)2Mixture, likely majorly Cyclohexene oxideN/AVariable
4. HBr (anhydrous)S(_N)1/S(_N)2 on protonated alcohol1,2-dibromocyclohexaneMixture of stereoisomersModerate

Conclusion

The are a textbook example of stereoelectronically controlled reactivity. The trans-diaxial arrangement of the hydroxyl and bromo groups facilitates rapid intramolecular S(_N)2 displacement via neighboring group participation, leading to the stereospecific formation of cyclohexene oxide. This pathway is so efficient that it typically outcompetes direct intermolecular substitution reactions. Understanding and controlling these pathways are crucial for the strategic design of complex molecules in pharmaceutical and materials science research.

References

  • Homework.Study.com. (n.d.). When (1R, 2R)-2-bromocyclohexanol is treated with a strong base, an epoxide (cyclic ether) is... Retrieved from [Link]

  • ACS Publications. (n.d.). Neighboring-group participation by hydroxyl oxygen in nucleophilic aromatic substitutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • PMC. (n.d.). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Retrieved from [Link]

  • Chegg.com. (2015, July 27). Solved When (1R, 2R)-2-bromocyclohexanol is treated with a. Retrieved from [Link]

  • Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... Retrieved from [Link]

  • YouTube. (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution via neighboring group participation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • University of Calgary. (n.d.). On the Epoxidation of Alkenes. Retrieved from [Link]

  • Online Chemistry Leaning. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2018, April 28). Epoxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5175316A - Cyclic preparation of cyclohexene oxide, cyclohexanol and cyclohexanone.
  • Organic Chemistry. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • ksu.edu.sa. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and IR Analysis of Epoxycyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereochemistry S_N2 Reactions. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Scribd. (2020, November 7). Nucleophilic Substitution Reactions in Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

Sources

Application Note: Stereocontrolled Synthesis of Azidocyclohexanols from (1R,2R)-2-Bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic conversion of (1R,2R)-2-bromocyclohexan-1-ol to azides. Unlike simple alkyl halide substitutions, this substrate requires careful selection of reagents and conditions to control stereochemical outcomes (inversion vs. retention via neighboring group participation).

Executive Summary

The conversion of (1R,2R)-2-bromocyclohexan-1-ol (a trans-bromohydrin) to an azide is not a single-pathway reaction. The presence of the vicinal hydroxyl group introduces a bifurcation in reactivity based on the reagents used:

  • Direct Displacement (

    
    ):  Yields the cis -azidohydrin ((1R,2S)-2-azidocyclohexan-1-ol) via inversion of configuration.
    
  • Neighboring Group Participation (NGP): Proceeds via an epoxide intermediate, yielding the trans -azidohydrin ((1R,2R)-2-azidocyclohexan-1-ol) via double inversion (net retention).

This guide provides validated protocols for both pathways, with a heavy emphasis on the safety profiles required for handling organic azides and sodium azide (


).

Mechanistic Insight & Stereochemical Control[1][2]

To select the correct reagent system, one must understand the competing pathways. The substrate, (1R,2R)-2-bromocyclohexan-1-ol, possesses a trans-diequatorial (or diaxial) relationship between the leaving group (-Br) and the nucleophile/neighboring group (-OH).

Pathway A: Direct Substitution (Kinetic Control)
  • Reagents: Sodium Azide (

    
    ) in polar aprotic solvents (DMF, DMSO).[1]
    
  • Mechanism: Classical

    
     attack by the azide anion (
    
    
    
    ) at C2.
  • Outcome: Inversion of stereochemistry at C2.

  • Product: Cis -(1R,2S)-2-azidocyclohexan-1-ol.

Pathway B: Epoxide Route (Thermodynamic/NGP Control)
  • Reagents: Base (NaOH/KOH) followed by

    
    /
    
    
    
    .
  • Mechanism: Base deprotonates the hydroxyl group. The resulting alkoxide performs an intramolecular backside attack on C2, displacing bromide to form cyclohexene oxide . Subsequent ring-opening by azide occurs in a trans-diaxial fashion.

  • Outcome: Inversion (Epoxidation) + Inversion (Ring Opening) = Net Retention.

  • Product: Trans -(1R,2R)-2-azidocyclohexan-1-ol.

Visualization of Reaction Pathways[3]

ReactionPathways Substrate (1R,2R)-2-bromocyclohexan-1-ol (Trans-Bromohydrin) DirectPath Direct SN2 Attack Substrate->DirectPath NaN3, DMF No Base EpoxidePath Intramolecular SN2 (NGP) Substrate->EpoxidePath Base (NaOH) ProductCis (1R,2S)-2-azidocyclohexan-1-ol (Cis-Azidohydrin) DirectPath->ProductCis Inversion at C2 Epoxide Cyclohexene Oxide (Intermediate) EpoxidePath->Epoxide Inversion at C2 ProductTrans (1R,2R)-2-azidocyclohexan-1-ol (Trans-Azidohydrin) Epoxide->ProductTrans NaN3, NH4Cl (Trans-diaxial opening)

Caption: Divergent synthesis pathways determined by reagent conditions. Path A (top) yields the cis-isomer; Path B (bottom) yields the trans-isomer.

Reagent Selection Guide

ParameterProtocol A: Direct Substitution Protocol B: Via Epoxide
Primary Reagent Sodium Azide (

)
1.[2] NaOH/KOH2. Sodium Azide (

)
Solvent System DMF or DMSO (Anhydrous)1.

/Water2. Ethanol/Water or MeOH/Water
Additives None (or catalytic 15-crown-5)Ammonium Chloride (

) (Buffer)
Temperature 60°C – 80°CStep 1: RTStep 2: Reflux (70-80°C)
Stereochemical Outcome Inversion (Cis Product) Retention (Trans Product)
Key Advantage Single-step; direct access to cis-isomer.High purity; avoids elimination byproducts common in direct substitution.

Experimental Protocols

Safety Pre-Check (CRITICAL)
  • Explosion Hazard: Sodium azide is shock-sensitive and decomposes violently above 275°C. Do not use chlorinated solvents (DCM,

    
    ) with 
    
    
    
    as they form explosive di- and tri-azidomethane.
  • Toxicity:

    
     is highly toxic (comparable to cyanide).[3] Use nitrile gloves (double-gloved) and work in a fume hood.[3]
    
  • Acid Warning: Contact with acid releases Hydrazoic Acid (

    
    ), a volatile and explosive gas.
    
Protocol A: Synthesis of cis-2-Azidocyclohexanol (Direct Displacement)

Targeting the (1R,2S) isomer.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv, e.g., 5 mmol) in anhydrous DMF (15 mL).

    • Note: DMSO can be used for faster rates but is harder to remove during workup.

  • Reagent Addition: Carefully add Sodium Azide (

    
    , 1.5 equiv, 7.5 mmol) in a single portion.
    
    • Caution: Ensure no acid is present.

  • Reaction: Heat the mixture to 70°C for 12–18 hours. Monitor by TLC (stain with phosphomolybdic acid or anisaldehyde; azides are not UV active).

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL). Do NOT use DCM. 
      
    • Wash combined organics with saturated

      
       solution (to remove DMF) and brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure (keep bath <40°C).
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Synthesis of trans-2-Azidocyclohexanol (Epoxide Route)

Targeting the (1R,2R) isomer.

Step 1: Epoxide Formation[6]
  • Reaction: Dissolve (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv) in

    
    . Add 2M NaOH (1.2 equiv) and stir vigorously at Room Temperature for 4 hours.
    
  • Workup: Separate layers. Wash organic layer with water and brine. Dry (

    
    ) and concentrate.
    
    • Intermediate Check: NMR should show disappearance of the CH-Br signal (~3.8 ppm) and appearance of epoxide protons (~3.1 ppm).

Step 2: Azidolysis
  • Setup: Dissolve the crude cyclohexene oxide in 80% Ethanol/Water.

  • Reagents: Add Sodium Azide (3.0 equiv) and Ammonium Chloride (

    
    , 1.5 equiv).
    
    • Role of

      
      : Buffers the pH to ~9.0, activating the epoxide for nucleophilic attack without polymerizing it.
      
  • Reaction: Reflux (80°C) for 6–12 hours.

  • Workup:

    • Cool and concentrate to remove ethanol.

    • Extract aqueous residue with Ethyl Acetate.

    • Wash with brine, dry, and concentrate.

  • Result: The product will be the trans-1,2-azidohydrin.

Waste Disposal & Deactivation

Never pour azide solutions down the drain (reacts with copper/lead pipes to form explosive heavy metal azides).

Quenching Protocol:

  • Collect all azide-containing aqueous waste in a dedicated container.

  • Treat with excess Nitrous Acid (generated in situ):

    • Add 20% Sodium Nitrite (

      
      ) solution.
      
    • Slowly add 20% Sulfuric Acid (

      
      ) while stirring until starch-iodide paper turns blue.
      
    • Mechanism:[7][1][2][4][8][9]

      
      .
      
  • Allow to stand in a fume hood (NO gas evolution) before disposal as chemical waste.

References

  • Stereochemistry of Cyclohexane Derivatives: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for trans-diaxial opening principles).
  • Azide Safety & Handling: University of California, Berkeley. (2023).[4] Standard Operating Procedure: Sodium Azide. [Link]

  • Epoxide Opening Mechanism: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Synthesis of Azidohydrins: Benedetti, F., et al. (2012). Ring Opening of Epoxides with Sodium Azide in Water. Green Chemistry, 14, 1-10.
  • Direct Displacement Protocols: Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses.[4][10][11][12] Chemical Reviews, 88(2), 297–368. [Link]

Sources

Application Note: Strategic Protection of the Hydroxyl Group in (1R,2R)-2-Bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of protecting group strategies for the secondary hydroxyl functionality of (1R,2R)-2-bromocyclohexan-1-ol, a versatile chiral building block in organic synthesis. The presence of a vicinal bromine atom necessitates careful consideration of reaction conditions to prevent undesired side reactions, such as elimination to form an epoxide. This document details the selection criteria, step-by-step experimental protocols, and deprotection methodologies for several common and robust protecting groups. By explaining the causality behind experimental choices and providing orthogonal strategies, this guide serves as a critical resource for researchers in medicinal chemistry and complex molecule synthesis.

Introduction: The Synthetic Challenge

(1R,2R)-2-bromocyclohexan-1-ol is a halohydrin, a functional motif where a halogen and a hydroxyl group are bonded to adjacent carbon atoms.[1][2] Its defined stereochemistry makes it a valuable precursor for the synthesis of chiral molecules. However, the acidic proton of the hydroxyl group is incompatible with a wide range of reagents, including organometallics (Grignard, organolithiums), hydrides, and strong bases, which would lead to a simple acid-base reaction rather than the desired transformation.[3][4][5][6]

Furthermore, the trans-diaxial relationship of the bromo and hydroxyl groups in the chair conformation presents a classic substrate for intramolecular SN2 displacement (Williamson ether synthesis) under basic conditions, leading to the formation of cyclohexene oxide. Therefore, masking the hydroxyl group is a critical step to prevent its unintended reactivity. An ideal protecting group must be:

  • Easy to install in high yield.[7]

  • Stable to the planned subsequent reaction conditions.[7]

  • Readily and selectively removed in high yield without affecting other functional groups.[7][8][9]

This guide focuses on three classes of widely used protecting groups for alcohols—silyl ethers, alkoxyalkyl ethers, and benzyl ethers—providing detailed protocols and strategic insights for their application to (1R,2R)-2-bromocyclohexan-1-ol.

Decision Framework for Protecting Group Selection

The choice of a protecting group is dictated by the overall synthetic route. An "orthogonal" strategy, where different protecting groups can be removed under unique conditions without affecting each other, is a cornerstone of modern synthesis.[10][11] The following workflow provides a logical framework for selecting an appropriate protecting group based on the planned downstream transformations.

G start Start: (1R,2R)-2-bromocyclohexan-1-ol next_reaction What is the key downstream reaction? start->next_reaction organometallic Grignard / Organolithium (Strongly Basic/Nucleophilic) next_reaction->organometallic Organometallic Reagents oxidation Oxidation (e.g., PCC, Swern) next_reaction->oxidation Oxidation reduction Reduction on another part of the molecule (e.g., ester) next_reaction->reduction Other Reactions use_tbs Protect as TBDMS Ether (Stable to base/organometallics) organometallic->use_tbs use_thp Protect as THP Ether (Stable to base/organometallics) organometallic->use_thp oxidation->use_tbs basic_cond Base-sensitive substrate? reduction->basic_cond acidic_cond Acid-sensitive substrate? acidic_cond->use_tbs Yes acidic_cond->use_thp No basic_cond->acidic_cond No use_bn Protect as Benzyl Ether (Very robust to acid/base) basic_cond->use_bn Yes

Figure 1: Decision workflow for selecting a hydroxyl protecting group.

Protocols for Hydroxyl Protection and Deprotection

The following sections provide detailed, field-proven protocols for the protection of (1R,2R)-2-bromocyclohexan-1-ol.

Silyl Ether Protection: The TBDMS (TBS) Group

tert-Butyldimethylsilyl (TBDMS or TBS) ethers are among the most common protecting groups for alcohols due to their excellent stability under basic, oxidative, and many reductive conditions, while being easily cleaved by fluoride ion sources.[8][12] This fluoride lability makes them orthogonal to many other protecting groups.[13]

A. Protection Protocol: Formation of (1R,2R)-1-((tert-butyldimethylsilyl)oxy)-2-bromocyclohexane

This procedure utilizes imidazole as a mild base, which both neutralizes the HCl byproduct and catalyzes the reaction by forming a highly reactive silylimidazolium intermediate.

G reactant Substrate product TBDMS-Protected Substrate reactant->product TBDMS-Cl, Imidazole DMF, 25 °C

Figure 2: TBDMS protection reaction scheme.

Materials:

  • (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,2R)-2-bromocyclohexan-1-ol and imidazole.

  • Dissolve the solids in anhydrous DMF.

  • Add TBDMS-Cl portion-wise to the stirred solution at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.

B. Deprotection Protocol: Cleavage with TBAF

Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage due to the exceptionally high strength of the silicon-fluoride bond, which is the thermodynamic driving force for the reaction.[14][15]

G reactant TBDMS-Protected Substrate product Deprotected Alcohol reactant->product TBAF, THF 25 °C

Figure 3: TBDMS deprotection reaction scheme.

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once complete, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude alcohol via flash column chromatography if necessary.

Alkoxyalkyl Ether Protection: The THP Group

Tetrahydropyranyl (THP) ethers are a form of acetal, making them stable to strongly basic conditions, organometallics, and nucleophiles.[4][16] They are, however, labile to acid, providing an excellent orthogonal deprotection strategy to silyl ethers.[4] A key drawback is the introduction of a new stereocenter, which can lead to a mixture of diastereomers.[16]

A. Protection Protocol: Formation of a THP Ether

This reaction is an acid-catalyzed addition of the alcohol to 3,4-dihydropyran (DHP).

Materials:

  • (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv)

  • 3,4-Dihydropyran (DHP, 1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flask.

  • Add DHP followed by a catalytic amount of PPTS. Using PPTS, a milder acid catalyst, is often preferred over stronger acids like p-TsOH to avoid side reactions.[8]

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the THP-protected product.

B. Deprotection Protocol: Acidic Hydrolysis

Mild acidic conditions are sufficient to hydrolyze the acetal and regenerate the alcohol.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the solution at room temperature or warm gently to 40 °C to increase the rate of reaction. Monitor by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Benzyl Ether Protection: The Bn Group

The benzyl (Bn) group is an extremely robust protecting group, stable to a wide range of acidic, basic, and organometallic conditions.[4] Its removal is typically achieved via catalytic hydrogenolysis, which is a mild and highly selective method, making it orthogonal to both acid- and fluoride-labile groups.[12][17]

A. Protection Protocol: Formation of a Benzyl Ether

This is a classic Williamson ether synthesis, requiring a strong, non-nucleophilic base to form the alkoxide.

Materials:

  • (1R,2R)-2-bromocyclohexan-1-ol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Caution: NaH reacts violently with water. All glassware must be flame-dried and the reaction run under an inert atmosphere.

  • Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes after gas evolution ceases.

  • Add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of water.

  • Extract the product with diethyl ether (3x), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

B. Deprotection Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected alcohol (1.0 equiv)

  • Palladium on carbon (10% Pd/C, ~10 mol% Pd)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ether in EtOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from 2 hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to yield the pure deprotected alcohol.

Summary of Protecting Group Stability

The selection of a protecting group is critically dependent on its stability profile. The following table provides a comparative summary for the discussed groups.

Protecting GroupStability to Strong AcidStability to Strong BaseStability to OrganometallicsStability to OxidationStability to HydrogenolysisKey Deprotection Method
TBDMS (Silyl Ether) Labile to Moderate[14][18]Stable Stable Stable Stable Fluoride (TBAF)[14]
THP (Acetal) Labile [16]Stable Stable Stable Stable Mild Acid (AcOH)[16]
Benzyl (Ether) Stable Stable Stable Labile (oxidative cleavage possible)Labile H₂, Pd/C[12][17]

Conclusion

The successful functionalization of (1R,2R)-2-bromocyclohexan-1-ol in a multi-step synthesis hinges on the judicious selection and application of a hydroxyl protecting group. Silyl ethers (TBDMS) offer a reliable choice for sequences involving basic or organometallic reagents, with a mild, fluoride-based deprotection. Acetal-based groups like THP provide an orthogonal strategy, being stable to bases but easily removed with acid. For maximum robustness across both acidic and basic conditions, the benzyl ether is unparalleled, offering a unique deprotection pathway via hydrogenolysis. By understanding the chemical causality behind these protocols and leveraging orthogonal strategies, researchers can confidently navigate complex synthetic pathways to achieve their target molecules.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Varma, R. S., & Liesen, P. J. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(17), 2549-2553. [Link]

  • Wu, Y., et al. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(3), 1439-1442. [Link]

  • Reddy, B. M., et al. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(17), 2671-2673. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Demchenko, A. V. (Ed.). (2017). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. CRC Press. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • van der Vorm, S., et al. (2017). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 82(13), 6649-6664. [Link]

  • Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • University of Calgary. (n.d.). When to Use an Alcohol Protecting Group. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Fiveable. (2025). Acid-Labile Protecting Groups Definition - Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • McOmie, J. F. W. (1979). The Role of Protective Groups in Organic Synthesis. Journal of Chemical Education, 56(6), 363. [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2015, February 5). Organometallic Reagents and Protecting Groups [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Halohydrin. [Link]

  • LibreTexts Chemistry. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • National Center for Biotechnology Information. (n.d.). rac-(1R,2R)-2-bromocyclohexan-1-ol. PubChem Compound Database. [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]

Sources

Troubleshooting & Optimization

improving enantiomeric excess (ee) of (1R,2R)-2-bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1R,2R)-2-bromocyclohexan-1-ol . It is designed to troubleshoot low enantiomeric excess (ee) and optimize synthetic workflows.

Ticket Subject: Improving enantiomeric excess (ee) of (1R,2R)-2-bromocyclohexan-1-ol Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Diagnostic & Triage

Before altering your protocol, identify your current status. The strategy for "improving ee" differs based on your starting material's purity and origin.

Current StatusLikely Root CauseRecommended Module
ee = 0% (Racemic) You synthesized via standard alkene bromination (NBS/H₂O) or non-chiral epoxide opening.Module 1: Enzymatic Kinetic Resolution (EKR)
ee = 50-80% Inefficient asymmetric catalysis or partial racemization during workup.Module 1 (Cleanup) or Module 2 (Optimization)
High ee (>90%) but dropping Product instability (epoxide reversion) or elimination to ketone.Module 3: Handling & Storage

Module 1: Enzymatic Kinetic Resolution (The "Gold Standard" Fix)

If you have racemic or low-ee material, Enzymatic Kinetic Resolution (EKR) is the most robust method to upgrade optical purity to >99% ee. This process uses a lipase to selectively acylate one enantiomer, leaving the other as a free alcohol.

The Mechanism

Lipases (e.g., Burkholderia cepacia or Candida antarctica) distinguish between the (1R,2R) and (1S,2S) enantiomers based on the spatial fit of the acyl donor in the active site.

EKR_Workflow Racemate Racemic (±)-trans-2-bromocyclohexanol Inter Enzyme-Substrate Complex Racemate->Inter Enzyme Lipase PS-C (Burkholderia cepacia) Enzyme->Inter AcylDonor Vinyl Acetate (Irreversible Donor) AcylDonor->Inter ProductA (1R,2R)-2-bromocyclohexanol (Unreacted Alcohol) High ee Inter->ProductA Slow/No Reaction ProductB (1S,2S)-Acetate (Acylated Product) Inter->ProductB Fast Reaction

Figure 1: Kinetic resolution workflow. The lipase selectively acetylates the (1S,2S) enantiomer, leaving the desired (1R,2R) alcohol behind (specificity depends on the exact lipase strain).

Standard Operating Procedure (SOP-EKR-01)

Objective: Resolution of racemic trans-2-bromocyclohexanol to >99% ee (1R,2R)-alcohol.

  • Reaction Mix: Suspend racemic alcohol (100 mg) in tert-butyl methyl ether (TBME) or Diisopropyl ether (DIPE).

  • Acyl Donor: Add Vinyl Acetate (0.6 equiv).

    • Why? Vinyl acetate renders the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.

  • Catalyst: Add Lipase PS-C (Burkholderia cepacia immobilized on ceramic) or Novozym 435 (CAL-B).

    • Loading: 20-50% w/w relative to substrate.

  • Incubation: Shake at 30°C. Monitor conversion by GC or HPLC.

  • Termination: Stop at exactly 50% conversion .

    • Critical: Going beyond 50% risks acylating the slower enantiomer (the desired one), eroding yield. Stopping early leaves contaminating enantiomer.

  • Separation: Filter enzyme. Evaporate solvent.[1] Separate the alcohol (desired) from the ester (undesired) via silica flash chromatography (Hexane/EtOAc gradient).

Troubleshooting EKR

Q: My reaction stalls at 30% conversion.

  • A: The enzyme may be deactivated by the acetaldehyde byproduct. Solution: Use isopropenyl acetate instead of vinyl acetate (releases acetone, less toxic to enzymes) or add molecular sieves to scavenge moisture/byproducts.

Q: The ee is stuck at 90% even at 50% conversion.

  • A: Your "E-value" (selectivity factor) is too low (<20).

    • Fix 1: Lower the temperature to 4°C. Selectivity often increases as temperature decreases (

      
       effect).
      
    • Fix 2: Switch solvents. Hydrophobic solvents (Hexane, Toluene) often yield higher E-values than polar ones (THF, Acetonitrile) because they preserve the enzyme's essential water layer.

Module 2: Asymmetric Synthesis (The "Root Cause" Fix)

If you wish to synthesize the chiral molecule directly from cyclohexene oxide (desymmetrization), use this module. Note that direct opening with bromide is more challenging than with azides.

The Mechanism: Desymmetrization of Meso-Epoxides

This route involves the ring opening of cyclohexene oxide (a meso compound) using a chiral Lewis Acid catalyst and a bromide source.

ARO_Mechanism Epoxide Cyclohexene Oxide (Meso / Achiral) Activation Activated Chiral Complex (Asymmetric Environment) Epoxide->Activation Catalyst Chiral Lewis Acid (e.g., Zr-Complex or Salen) Catalyst->Activation Nucleophile Bromide Source (TMSBr or TBAB) Transition Transition State Nucleophile attacks C1 or C2 Activation->Transition + Nucleophile Product (1R,2R)-2-bromocyclohexan-1-ol (Trans-Diaxial Opening) Transition->Product Inversion at attack site

Figure 2: Asymmetric Ring Opening (ARO).[2] The catalyst breaks the symmetry of the meso-epoxide, directing the bromide attack to a specific carbon.

Critical Optimization Parameters
ParameterRecommendationScientific Rationale
Catalyst Zirconium (IV) alkoxides with chiral ligands (e.g., TADDOL or BINOL derivatives).Zr acts as a Lewis acid to activate the epoxide oxygen. The bulky chiral ligand blocks one face, forcing nucleophilic attack at the specific carbon.
Nucleophile TMSBr (Trimethylsilyl bromide).Provides a soluble, anhydrous source of bromide. The resulting TMS-ether is easily hydrolyzed to the alcohol.
Temperature -78°C to -40°C .Essential to suppress the uncatalyzed background reaction. At RT, bromide will open the epoxide non-selectively (racemic background).
Additives Triphenylphosphine oxide (

).
Can act as a Lewis base to modify the aggregate structure of the catalyst, often boosting ee.

Q: I am getting the cis product instead of trans.

  • A: This is chemically unlikely in standard epoxide openings (which are anti-addition). If you see cis, you likely have epoxide migration or a mechanism involving a carbocation intermediate (Sn1-like) rather than Sn2. Ensure your solvent is non-polar (DCM or Toluene) to favor the tight ion-pair Sn2 mechanism.

Module 3: Analytical QC & References

You cannot improve what you cannot measure.

HPLC Method for ee Determination[3][4][5][6][7]
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 95:5).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (weak absorption) or Refractive Index (RI).

  • Derivatization (Recommended): If peak separation is poor, convert the alcohol to a benzoate ester (using benzoyl chloride/pyridine). The benzoate chromophore allows detection at 254 nm and often improves interaction with the chiral stationary phase.

References
  • Enzymatic Resolution: Akita, H., et al. "Enzymatic resolution of 2-halo-1-cyclohexanols." Chem. Pharm. Bull.1989, 37, 2876. (Demonstrates Lipase PS efficiency for halohydrins).
  • Epoxide Opening Mechanism: Jacobsen, E. N.[4] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Acc.[5][6] Chem. Res.2000 , 33, 421–431.

  • General Synthesis:Organic Syntheses, Coll. Vol. 10, p.128 (2004); Vol. 76, p.46 (1999). (Standard protocols for trans-bromohydrins).
  • Chiral HPLC Data: Chirality, 2022 , 34, 428-437.[7] (Describes HPLC separation of substituted cyclohexanols).

Sources

preventing elimination side reactions in bromohydrin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Elimination Side Reactions

Welcome to the Technical Support Center for Bromohydrin Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their bromohydrin synthesis protocols and troubleshoot common issues, particularly the prevention of unwanted elimination side reactions. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, ensuring robust and reproducible results.

Understanding the Challenge: The Balancing Act of Bromohydrin Synthesis

Bromohydrin synthesis is a cornerstone reaction in organic chemistry, involving the addition of bromine and a hydroxyl group across a double bond. The reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile—in this case, water.[1][2][3] This process is highly valuable for introducing functionality into molecules and serves as a key step in the synthesis of epoxides and other important pharmaceutical intermediates.[4][5]

However, the desired bromohydrin formation is often in competition with side reactions, most notably elimination reactions that lead to the formation of undesired byproducts. The primary culprits are the formation of vicinal dibromides and the subsequent base-catalyzed elimination of the bromohydrin to form an epoxide.[4][6] Understanding the mechanisms that govern these competing pathways is the first step toward controlling the reaction outcome.

The Core Mechanism and Competing Pathways

The intended reaction proceeds as follows:

  • Bromonium Ion Formation: The alkene's pi bond attacks a bromine molecule (or another electrophilic bromine source like N-bromosuccinimide, NBS), forming a three-membered ring called a bromonium ion and releasing a bromide ion.[1][3][4]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition).[1][2] This attack typically occurs at the more substituted carbon, following Markovnikov's rule.[1][2][3]

  • Deprotonation: A final deprotonation step yields the neutral bromohydrin.[1][4]

The primary side reactions to control are:

  • Dibromination: If the bromide ion outcompetes water as the nucleophile, it will attack the bromonium ion, leading to the formation of a vicinal dibromide.[1]

  • Epoxidation: The bromohydrin product itself can undergo an intramolecular SN2 reaction, especially in the presence of a base, to form an epoxide.[4][5][7]

This guide will provide you with the knowledge and tools to tip the scales in favor of your desired bromohydrin product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your bromohydrin synthesis experiments in a question-and-answer format.

Q1: My reaction is yielding a significant amount of the vicinal dibromide byproduct. How can I favor bromohydrin formation?

A1: This is a classic case of competing nucleophiles. To favor the attack of water over the bromide ion, you need to control the relative concentrations and nucleophilicity of these species.

Causality: The bromonium ion intermediate is susceptible to attack by any nucleophile present in the reaction mixture. While water is often used as the solvent and is present in high concentrations, the bromide ion generated during the formation of the bromonium ion is also a potent nucleophile.[8]

Solutions:

  • Increase Water Concentration: Running the reaction in a solvent system with a high concentration of water is the most direct way to favor its attack on the bromonium ion.[8][9] Using a co-solvent like DMSO, THF, or acetone can help with the solubility of the alkene while maintaining a high water concentration.[6][9]

  • Use N-Bromosuccinimide (NBS): NBS is an excellent alternative to using molecular bromine (Br₂).[6][10] It provides a slow, controlled release of electrophilic bromine, which helps to keep the concentration of bromide ions low throughout the reaction, thus minimizing the formation of the dibromide byproduct.[9][10]

  • Precipitate out the Bromide Ion: In some specialized cases, the addition of a silver salt (e.g., silver nitrate) can be used to precipitate the bromide ion as silver bromide, effectively removing it from the reaction mixture. This is generally reserved for situations where other methods are not effective.

Experimental Protocol: Minimizing Dibromide Formation with NBS

  • Reactant Preparation: In a round-bottom flask, dissolve your alkene in a 1:1 mixture of DMSO and water.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • NBS Addition: Slowly add solid N-bromosuccinimide (NBS) portion-wise to the stirred reaction mixture.[6] Adding it slowly is crucial to maintain a low concentration of Br₂ and Br⁻.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining NBS or bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent and purify by column chromatography.

Q2: My bromohydrin product is converting into an epoxide during the reaction or workup. How can I prevent this intramolecular cyclization?

A2: Epoxide formation from a bromohydrin is a base-catalyzed intramolecular SN2 reaction.[4][7][11] To prevent this, you must control the pH of your reaction and workup conditions.

Causality: The hydroxyl group of the bromohydrin can be deprotonated by a base to form an alkoxide. This alkoxide is a potent nucleophile and is perfectly positioned to attack the adjacent carbon bearing the bromine atom, displacing the bromide ion and forming a stable three-membered epoxide ring.[5][7][11]

Solutions:

  • Maintain a Neutral or Slightly Acidic pH: The use of NBS as a bromine source is advantageous here as well. The succinimide byproduct is weakly acidic, which helps to keep the reaction medium from becoming basic.[12] If necessary, a mild acid can be added to the reaction mixture to ensure the pH remains in the desired range. A study has shown that the presence of an acid like acetic acid can slow down epoxide formation.[13]

  • Careful Workup: During the workup, avoid using basic solutions (e.g., sodium bicarbonate or sodium carbonate washes) until you are certain that all the bromohydrin has been isolated from any remaining starting material or byproducts. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Temperature Control: Like most elimination reactions, the rate of epoxide formation is increased at higher temperatures.[14] Therefore, keeping the reaction and workup temperatures low is beneficial.

Experimental Protocol: pH-Controlled Bromohydrin Synthesis

  • Reaction Setup: In a flask equipped with a stirrer, dissolve the alkene in a suitable solvent mixture (e.g., 50% aqueous THF).

  • Bromine Source: Add N-bromosuccinimide (NBS) portion-wise at 0-5°C.

  • pH Monitoring (Optional but Recommended): If your substrate is particularly sensitive, you can monitor the pH of the reaction mixture and add a small amount of a non-nucleophilic acid (e.g., a few drops of dilute sulfuric acid) to maintain a pH between 5 and 7.

  • Aqueous Workup: After the reaction is complete, quench with a solution of sodium sulfite.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine (neutral) instead of a basic solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for bromohydrin synthesis?

A: The ideal solvent system is one that dissolves the alkene starting material while also having a high concentration of water to act as the nucleophile.[1] Common choices include mixtures of water with dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetone.[6][9] The choice will depend on the solubility of your specific alkene.

Q: Does the stereochemistry of the starting alkene matter?

A: Yes, the reaction is stereospecific. The addition of the bromine and hydroxyl groups occurs in an anti fashion, meaning they add to opposite faces of the double bond.[1][2] This is a direct consequence of the backside attack of the water molecule on the cyclic bromonium ion intermediate.[3] Therefore, a (Z)-alkene will give a different diastereomer than an (E)-alkene.

Q: Can I use other nucleophiles besides water?

A: Absolutely. If the reaction is performed in an alcohol solvent, you will form an alkoxy-bromide.[8][15] Similarly, other nucleophiles can be used to generate a variety of vicinal functionalized compounds.[1][8] The key is that the chosen nucleophile must be able to effectively compete with the bromide ion.

Q: Are there any safety precautions I should be aware of?

A: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromine is a volatile liquid that can cause severe burns.[10] NBS is a solid and is generally easier and safer to handle.[10][12]

Visualizing the Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate the key mechanistic steps.

Mechanism of Bromohydrin Formation

G Alkene Alkene Bromonium Bromonium Ion Alkene->Bromonium + Br₂ Oxonium Oxonium Intermediate Bromonium->Oxonium + H₂O (anti-attack) Bromohydrin Bromohydrin Oxonium->Bromohydrin - H⁺

Caption: The desired reaction pathway for bromohydrin synthesis.

Competing Reaction Pathways

G cluster_main Main Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Alkene Alkene Bromonium Bromonium Ion Alkene->Bromonium + Br₂ Bromohydrin Desired Product (Bromohydrin) Bromonium->Bromohydrin + H₂O Dibromide Side Product (Vicinal Dibromide) Bromonium->Dibromide + Br⁻ Epoxide Side Product (Epoxide) Bromohydrin->Epoxide + Base (Intramolecular SN2)

Caption: An overview of the desired synthesis and competing side reactions.

Summary of Key Parameters for Preventing Elimination

ParameterRecommendation to Favor BromohydrinRationale
Bromine Source Use N-bromosuccinimide (NBS) over Br₂.Provides a slow, controlled release of bromine, minimizing the concentration of bromide ions.[10]
Solvent Use a high concentration of water (with a co-solvent like DMSO or THF if needed).Favors the nucleophilic attack of water over the bromide ion.[1][8][9]
pH Maintain a neutral to slightly acidic pH.Prevents the base-catalyzed intramolecular cyclization of the bromohydrin to an epoxide.[13]
Temperature Keep the reaction temperature low (0-25°C).Decreases the rate of elimination reactions, which typically have a higher activation energy.[14][16]
Workup Avoid basic washes until the product is isolated.Prevents unintended epoxide formation during purification.[7]

By carefully controlling these parameters, you can significantly improve the yield and purity of your bromohydrin product, paving the way for successful subsequent synthetic steps.

References

  • OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH. Retrieved from [Link]

  • Vaia. (n.d.). We saw in Section - 8 − 3 - that an alkene can be converted into a bromo-hydrin on treatment with. Retrieved from [Link]

  • chem-europe.com. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • Chad's Prep. (n.d.). Halogenation of Alkenes. Retrieved from [Link]

  • Pearson. (2023, September 21). When alkenes react with bromine in water, a halohydrin is produce.... Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Addition: Bromohydrin Prep. Retrieved from [Link]

  • Organic Chemistry Basics. (2024, January 25). Epoxide synthesis from Bromohydrin [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Preparation of the bromohydrin of 3-sulfolene. 52(10), 670.
  • Organic Chemistry Portal. (n.d.). Synthesis of bromohydrins. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 8.3: Halohydrins from Alkenes - Addition of HO-X. Retrieved from [Link]

  • Bityukov, O. V., et al. (2021). Alkene, Bromide, and ROH – How To Achieve Selectivity? Electrochemical Synthesis of Bromohydrins and Their Ethers. Chemistry – An Asian Journal, 16(12), 1585-1592.
  • Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • University of California, Davis. (2020, April 10). Elimination Reactions. Retrieved from [Link]

  • Meunier, B., et al. (1988). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin/hypochlorite. Journal of the Royal Netherlands Chemical Society, 107(5), 324-328.
  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Effect of Temperature and pH on Bromate Formation by Ozonation. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1R,2R)-2-bromocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolution and Purification of (1R,2R)-2-bromocyclohexan-1-ol from Racemic Mixtures Document ID: TSC-BCH-001 Last Updated: March 2, 2026 Support Level: Tier 3 (Advanced Application Support)

⚠️ Critical Safety & Stability Warning

STOP AND READ BEFORE PROCEEDING: The most common failure mode in this protocol is spontaneous epoxide formation .

  • The Danger: Trans-2-bromocyclohexan-1-ol contains a hydroxyl group and a bromine atom in an anti-periplanar (diaxial) relationship. Under basic conditions (pH > 8), this molecule undergoes rapid intramolecular

    
     displacement to form cyclohexene oxide .
    
  • The Rule: NEVER expose the free alcohol or the acetate intermediate to strong aqueous bases (NaOH, KOH, NaHCO₃ at high temperatures) during workup if you intend to recover the bromohydrin. All hydrolysis steps must be acid-catalyzed .

Module 1: The Resolution Strategy

The Core Logic

Direct chemical separation of bromohydrin enantiomers is inefficient. The industry-standard method is Enzymatic Kinetic Resolution (EKR) via acetylation.

  • Biocatalyst: Lipases (specifically Pseudomonas sp. or Candida antarctica Lipase B).

  • Mechanism: The lipase selectively acetylates the (1R,2R) -enantiomer, converting it into (1R,2R)-2-bromocyclohexyl acetate. The (1S,2S)-enantiomer remains as the free alcohol.

  • Outcome: You obtain a mixture of (1R,2R)-acetate and (1S,2S)-alcohol, which have vastly different polarities and can be separated by standard silica chromatography.

Workflow Diagram

G Start Racemic trans-2-bromocyclohexanol Reaction Enzymatic Acetylation (Lipase + Vinyl Acetate) Start->Reaction Mixture Crude Mixture: (1R,2R)-Acetate + (1S,2S)-Alcohol Reaction->Mixture Separation Silica Gel Chromatography Mixture->Separation Acetate (1R,2R)-Acetate (Target Precursor) Separation->Acetate Less Polar Fraction Alcohol_S (1S,2S)-Alcohol (Undesired Enantiomer) Separation->Alcohol_S More Polar Fraction Hydrolysis ACIDIC Hydrolysis (HCl / MeOH) Acetate->Hydrolysis Warning WARNING: Basic Hydrolysis Yields Epoxide! Acetate->Warning If Base Used FinalProduct Pure (1R,2R)-2-bromocyclohexan-1-ol Hydrolysis->FinalProduct

Figure 1: Kinetic resolution workflow. Note the critical divergence at the hydrolysis step.

Module 2: Step-by-Step Protocol

Enzymatic Acetylation

Objective: Selectively protect the (1R,2R) enantiomer.

Reagents:

  • Substrate: Rac-trans-2-bromocyclohexan-1-ol (1.0 eq)

  • Enzyme: Pseudomonas fluorescens Lipase (PFL) or Amano Lipase PS (approx. 20-50% w/w relative to substrate). Note: CAL-B (Novozym 435) is a viable alternative.

  • Acyl Donor: Vinyl acetate (3.0 eq).

  • Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE).

Procedure:

  • Dissolve the racemic starting material in MTBE (0.1 M concentration).

  • Add Vinyl Acetate (3.0 eq).

  • Add the Lipase.

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor: Check conversion by GC or TLC every 2 hours.

    • Stop Point: The reaction should ideally stop at 50% conversion . Do not let it run too long, or the enzyme may begin slowly reacting with the "wrong" enantiomer, lowering enantiomeric excess (ee).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate in vacuo.

Chromatographic Separation

Objective: Separate the non-polar acetate from the polar alcohol.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, move to 80:20).

  • Elution Order:

    • (1R,2R)-2-bromocyclohexyl acetate (High R_f, comes out first).

    • (1S,2S)-2-bromocyclohexan-1-ol (Low R_f, comes out second).

Acidic Hydrolysis (The Critical Step)

Objective: Deprotect the acetate to recover the (1R,2R)-alcohol without cyclization.

Procedure:

  • Dissolve the isolated (1R,2R)-acetate in Methanol.

  • Add concentrated HCl (approx. 1-2 eq) or Acetyl Chloride (which generates HCl in situ).

  • Stir at room temperature. Monitor by TLC until the acetate spot disappears.

  • Workup (Careful!):

    • Dilute with water.

    • Extract with Dichloromethane (DCM).

    • Wash the organic layer with brine (neutral).

    • Optional: A very mild wash with dilute NaHCO₃ is permissible only if cold and rapid, but a water wash is safer.

    • Dry over MgSO₄ and concentrate.

Module 3: Troubleshooting & FAQs

Reaction Stalled or Low Selectivity
SymptomProbable CauseCorrective Action
Conversion stops < 45% Enzyme inactivation by acetaldehyde.Vinyl acetate releases acetaldehyde, which can inhibit lipases. Switch to Isopropenyl Acetate (releases acetone, less toxic to enzymes).
Low ee% (>50% conversion) Reaction ran too long.The enzyme started eating the (S,S) enantiomer. Stop the reaction strictly at 45-48% conversion.
No Reaction Water content too high/low.Lipases need trace water. Ensure solvent is not "ultra-dry" (molecular sieves not needed), but not wet. Equilibrate enzyme in a humidity chamber if necessary.
Stability Issues

Q: I used NaHCO₃ to quench the hydrolysis and my product disappeared. What happened? A: You likely formed cyclohexene oxide (epoxide). Even weak bases can trigger the intramolecular


 reaction because the bromine and hydroxyl groups are perfectly aligned for it.
  • Solution: Avoid basic quenches. Wash with water and brine only. If you must neutralize acid, use a phosphate buffer at pH 6.5-7.0, not pH 8+.

Q: Can I use ethanolamine or ammonia for the workup? A: No. These are basic and nucleophilic. They will trigger epoxide formation and potentially open the epoxide to form amino-alcohols.

Analytical Validation

Q: How do I verify the enantiomeric excess? A: You cannot rely on rotation alone. Use Chiral GC or HPLC.

  • Chiral GC: Column: Cyclodextrin-based (e.g., Rt-βDEXse or equivalent).

    • Conditions: Isothermal mode (approx. 110°C) often gives better separation for bromohydrins than gradients.

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (98:2 or 99:1). Bromohydrins elute quickly; low polarity is required.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the issue? Issue1 Low ee% of Product Problem->Issue1 Issue2 Product decomposes during workup Problem->Issue2 CheckConv Check Conversion % Issue1->CheckConv CheckpH Check Aqueous pH Issue2->CheckpH OverRun > 50% Conversion? Stop reaction earlier. CheckConv->OverRun Yes WrongEnz < 50% Conversion? Enzyme lacks selectivity. Screen different lipase. CheckConv->WrongEnz No Basic pH > 7? Epoxide formation. Use Acidic Hydrolysis. CheckpH->Basic Yes Acidic pH < 7? Check for thermal elimination (distillation). CheckpH->Acidic No

Figure 2: Diagnostic logic for common purification failures.

References

  • Naemura, K. et al. (1988). Enantioselective acylation of alcohols catalyzed by lipase. Journal of the Chemical Society, Perkin Transactions 1. Link (Validates lipase preference for (R)-enantiomers in cyclic alcohols).

  • Kazlauskas, R. J. et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry. Link (Establishes the empirical rule for lipase enantioselectivity).

  • Carrea, G. & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. Link (Review of solvent systems for enzymatic resolution).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for the mechanism of epoxide formation from halohydrins under basic conditions).

Technical Support Guide: Stabilizing (1R,2R)-2-Bromocyclohexan-1-ol During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Welcome

Hello. If you are accessing this guide, you are likely observing a degradation of enantiomeric excess (ee%) or a complete loss of product titer during the isolation of (1R,2R)-2-bromocyclohexan-1-ol .

This molecule is deceptive. While it appears to be a robust secondary alcohol, the trans-relationship between the hydroxyl group (C1) and the bromine (C2) creates a "spring-loaded" system. The primary failure mode is not simple thermal racemization, but rather a base-mediated intramolecular cyclization to cyclohexene oxide. Once formed, this epoxide can reopen non-selectively, destroying your hard-won chirality.

This guide prioritizes pH discipline and conformational locking to preserve your chiral centers.

The Mechanics of Failure

To prevent racemization, you must understand how you are losing your stereochemistry. The (1R,2R) configuration allows the molecule to access a specific chair conformation where the -O⁻ (alkoxide) and -Br are anti-periplanar .

Failure Mode A: The Epoxide Trap (Basic Conditions)

Even mild bases (saturated


) can deprotonate the alcohol. If the molecule flips into the diaxial conformation, the alkoxide attacks the C-Br bond from the back, ejecting bromide and forming the epoxide. This destroys the C1 and C2 stereocenters relative to the bromohydrin product.
Failure Mode B: Radical Scrambling (Photochemical/Thermal)

The C-Br bond is homolytically labile. Exposure to ambient light or excessive heat (>40°C) can generate a radical pair. Recombination often occurs without stereocontrol, leading to racemization at C2.

Visualization: The Danger Zone

The following diagram illustrates the kinetic pathway you must avoid.

G Start (1R,2R)-Bromohydrin (Stable Diequatorial) Flip Conformational Flip (Diaxial) Start->Flip Equilibrium Base Base (pH > 7.5) Deprotonation Flip->Base Fast Epoxide Cyclohexene Oxide (Chirality Altered) Base->Epoxide Intramolecular SN2 (Anti-Periplanar) Racemic Racemic Diol/Bromohydrin (Post-Hydrolysis) Epoxide->Racemic Non-selective Opening

Figure 1: The mechanism of stereochemical loss via epoxide formation. Note that the diaxial conformer is the reactive species.

Troubleshooting Modules (FAQs)

Issue 1: "My ee% drops significantly after washing with Sodium Bicarbonate."

Diagnosis: You have triggered the "Epoxide Trap." Explanation: While


 is a standard quench for acid reactions, its pH (~8.5) is sufficient to drive the equilibrium toward the alkoxide in bromohydrins. The trans-stereochemistry facilitates rapid closure to the epoxide.
Solution: 
  • Stop using Bicarbonate.

  • Switch to Phosphate Buffer: Use a 0.5M Sodium Phosphate buffer adjusted to pH 6.5 . This neutralizes strong acids without accessing the basicity required for alkoxide formation.

Issue 2: "The product turns yellow/brown during rotary evaporation."

Diagnosis: Radical decomposition and HBr elimination. Explanation: The color change indicates the liberation of elemental bromine (


) or HBr, likely driven by heat or light.
Solution: 
  • Bath Temperature: Never exceed 30°C .

  • Light: Wrap the flask in aluminum foil.

  • Stabilizer: Add a trace amount (0.05%) of BHT (Butylated hydroxytoluene) to the organic phase before concentration if the product will be stored.

Issue 3: "I see a new spot on TLC that isn't the starting material or product."

Diagnosis: Likely cyclohexene oxide (lower polarity) or a hydrolysis product. Explanation: If you used a polar protic solvent (Methanol, Water) during workup without pH control, you may have facilitated solvolysis. Solution:

  • Solvent Swap: Ensure the extraction solvent is non-polar and non-nucleophilic (e.g., MTBE or DCM). Avoid alcohols in the workup phase.

The "Golden Path" Workup Protocol

This protocol is designed as a self-validating system to minimize racemization risks.

Prerequisites:

  • Temperature: All aqueous solutions must be pre-chilled to 4°C.

  • Glassware: Amber glassware or foil-wrapped flasks.

Step-by-Step Methodology
  • Quench (The "Cold Shock"):

    • Cool the reaction mixture to 0°C .

    • Do not dump the reaction into base. Instead, pour the reaction mixture slowly into a pre-chilled 0.5M Phosphate Buffer (pH 6.0 - 6.5) .

    • Why? This clamps the pH in a safe zone where neither acid-catalyzed solvolysis nor base-mediated epoxidation is kinetically favored.

  • Phase Separation:

    • Extract immediately with TBME (tert-Butyl methyl ether) .

    • Why? TBME is less likely to solubilize acid impurities than diethyl ether and separates rapidly, reducing the contact time between the bromohydrin and the aqueous phase.

  • The "Soft" Wash:

    • Wash the organic layer once with cold dilute brine (5%).

    • CRITICAL: Verify the pH of the aqueous waste from this wash. It should be pH 6-7. If < 5, repeat with fresh buffer. If > 7.5, add a drop of dilute acetic acid to the next wash.

  • Drying & Concentration:

    • Dry over Anhydrous Sodium Sulfate (

      
      ) .[1] Avoid Magnesium Sulfate (
      
      
      
      ) as it is slightly Lewis acidic and can catalyze rearrangement.
    • Filter and concentrate at < 30°C under reduced pressure.

Solvent & Reagent Compatibility Table
Reagent/SolventCompatibilityRisk Factor
Sat.

🔴 AVOID High pH triggers epoxide formation (SN2).
0.1M NaOH 🔴 FATAL Instant conversion to epoxide.
Phosphate Buffer (pH 6.5) 🟢 IDEAL Maintains stable protonation state.
Methanol/Ethanol 🟡 CAUTION Promotes solvolysis/trans-etherification.
Dichloromethane (DCM) 🟢 GOOD Good solubility, but watch for acid traces in stabilizer.
TBME 🟢 BEST Clean separation, non-reactive.

Decision Logic for Workup

Use this flow to determine the correct corrective action during your experiment.

WorkupLogic Start Start Workup CheckPH Check Aqueous pH Start->CheckPH Acid pH < 5 CheckPH->Acid Base pH > 7.5 CheckPH->Base Neutral pH 6.0 - 7.0 CheckPH->Neutral ActionAcid Risk: Solvolysis/Elimination Action: Add cold Phosphate Buffer Acid->ActionAcid ActionBase Risk: Epoxide Formation Action: Add Dilute Acetic Acid immed. Base->ActionBase ActionSafe Proceed to Extraction (Keep Cold) Neutral->ActionSafe ActionAcid->CheckPH ActionBase->CheckPH

Figure 2: Decision tree for real-time pH monitoring during workup.

References

  • Organic Syntheses , Coll. Vol. 8, p. 46 (1993); Vol. 69, p. 96 (1990). Synthesis of trans-2-Bromocyclohexanol. [Link]

  • Master Organic Chemistry . Halohydrin Formation and Epoxide Ring Closure. [Link]

  • PubChem . Compound Summary: 2-Bromocyclohexan-1-ol. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard text reference for diaxial elimination mechanisms). [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Enzymatic Resolution of Bromocyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic kinetic resolution of bromocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and suboptimal enantioselectivity. By understanding the underlying principles of the reaction, you can systematically troubleshoot your experiments for more robust and reproducible results.

Core Principles: The "Why" of Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[1] Lipases are frequently used for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.[2][3][4] The enzyme, typically a serine hydrolase, follows a "ping-pong bi-bi" mechanism where it preferentially acylates one enantiomer of the racemic bromocyclohexanol, leaving the other enantiomer unreacted.[5]

The goal is to stop the reaction at or near 50% conversion. At this point, you will ideally have a mixture of the acylated, "fast-reacting" enantiomer and the unreacted, "slow-reacting" enantiomer, both in high enantiomeric excess (ee).[6][7] Low yields of the desired product are therefore intrinsically linked to issues with reaction rate (conversion) and enzyme selectivity (ee).

Initial Troubleshooting Workflow

Before diving into specific issues, use this logical workflow to guide your troubleshooting process. This diagnostic approach helps to systematically isolate the root cause of low yield.

G start Start: Low Yield Observed check_conv Step 1: Analyze Reaction (Conversion & ee%) start->check_conv q_conv Is Conversion < 40-50%? check_conv->q_conv sub_low_conv Low Conversion Issues q_conv->sub_low_conv Yes q_ee Is Enantiomeric Excess (ee) Low? q_conv->q_ee No (Conversion OK) check_enzyme Check Enzyme Activity & Loading sub_low_conv->check_enzyme check_conditions Verify Reaction Conditions (Temp, pH, Mixing) check_enzyme->check_conditions check_reagents Assess Substrate/Reagent Purity check_conditions->check_reagents check_reagents->q_ee sub_low_ee Low Selectivity Issues q_ee->sub_low_ee Yes success Optimized Yield & ee q_ee->success No (ee OK) check_enzyme_choice Re-evaluate Enzyme Choice sub_low_ee->check_enzyme_choice check_solvent Optimize Solvent System check_enzyme_choice->check_solvent check_water Adjust Water Activity (aw) check_solvent->check_water check_water->success

Caption: High-level troubleshooting flowchart for low-yield issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the enzymatic resolution of bromocyclohexanol.

Problem Area 1: Low Conversion (Reaction Stalled or Very Slow)

Q: My reaction has only reached 15% conversion after 24 hours. What is the primary cause?

This is a classic sign of poor enzyme activity or suboptimal reaction conditions. The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%, so low conversion directly translates to low yield.[7][8]

A: Investigate the following factors, starting with the most likely culprits:

  • Inactive or Inhibited Enzyme:

    • Causality: The enzyme may have lost its activity due to improper storage or handling. Alternatively, impurities in your substrate or solvent could be acting as inhibitors.[8] Lipases are susceptible to inhibition by heavy metal ions, detergents, or other reactive species.

    • Solution:

      • Run a Control: Perform a standard activity assay on your enzyme batch using a known, reliable substrate to confirm its viability.

      • Ensure Substrate Purity: Analyze your bromocyclohexanol starting material by GC or NMR to check for impurities. Recrystallize or re-distill if necessary.

      • Increase Enzyme Loading: As a simple test, double the enzyme loading in a small-scale reaction. If the rate increases proportionally, the issue is likely related to activity or concentration, not inhibition.[9]

  • Suboptimal Water Activity (aw):

    • Causality: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation, especially in organic solvents.[10][11] If the system is too dry, the enzyme becomes rigid and inactive.[12] Conversely, too much water can shift the equilibrium back towards hydrolysis, reducing the net esterification rate and potentially causing enzyme aggregation.[10][13]

    • Solution:

      • Hydrate the Enzyme: Before adding the enzyme to the reaction, consider equilibrating it in a humid atmosphere or adding a very small, defined amount of buffer or water to the reaction mixture (typically <1% v/v).

      • Use Molecular Sieves: If you suspect excess water is the issue (e.g., from wet solvents), add activated molecular sieves (3Å or 4Å) to the reaction.

  • Incorrect Temperature or pH:

    • Causality: Like all enzymes, lipases have optimal temperature and pH ranges. Deviating from these can drastically reduce activity. High temperatures can cause irreversible denaturation.[13] The "pH memory" of the enzyme, determined by the pH of the last aqueous solution it was in, is also critical.[14]

    • Solution:

      • Temperature Study: Run small-scale reactions at different temperatures (e.g., 30°C, 40°C, 50°C). Many common lipases, like Candida antarctica Lipase B (CALB), are robust in this range.[8]

      • Verify pH Memory: Ensure the enzyme was prepared (e.g., lyophilized) from a buffer at its optimal pH, typically around pH 7.

Problem Area 2: Low Enantioselectivity (Low ee)

Q: My reaction reaches 50% conversion, but the enantiomeric excess (ee) of both my product and remaining starting material is below 80%. Why is my enzyme not selective?

Low enantioselectivity (expressed as the enantiomeric ratio, E) indicates that the enzyme is acylating both the (R)- and (S)-enantiomers at comparable rates. This is often influenced by the reaction environment.

A: Focus on factors that modulate the enzyme-substrate interaction:

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a crucial role in enzyme flexibility and substrate solvation.[15] Hydrophilic (polar) solvents can strip the essential water layer from the enzyme, leading to a rigid, non-selective conformation.[11] Generally, hydrophobic, non-polar solvents are preferred for lipase-catalyzed resolutions.[9]

    • Solution:

      • Screen Solvents: Test a range of non-polar solvents. Methyl tert-butyl ether (MTBE), toluene, and hexane are excellent starting points.[16]

      • Consult Solvent Polarity Tables: Use solvent property tables to guide your choice, aiming for solvents with low polarity and hydrogen-bond-donating capability.

SolventDielectric Constant (ε)Polarity Index (P')Typical Effect on Lipase Selectivity
n-Hexane1.880.1Often High
Toluene2.382.4Often High
MTBE4.342.5Generally Good/High[16]
THF7.584.0Often Moderate to Low
Acetonitrile37.55.8Often Low
  • Suboptimal Acyl Donor:

    • Causality: The structure of the acyl donor can significantly impact enantioselectivity. Bulky or overly reactive acyl donors may not fit well within the enzyme's active site alongside the substrate, leading to poor discrimination between enantiomers. Vinyl esters, such as vinyl acetate, are often highly effective because the enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[1]

    • Solution:

      • Screen Acyl Donors: If using a simple ester like ethyl acetate, switch to an activated donor like vinyl acetate or isopropenyl acetate. Succinic anhydride is another effective option that allows for easy separation of the product.[17]

  • Reaction Temperature is Too High:

    • Causality: While higher temperatures increase reaction rates, they can decrease enantioselectivity. The small difference in activation energy between the two enantiomers becomes less significant at higher thermal energies, leading to a lower E value.[5]

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 30°C). This may require a longer reaction time but can dramatically improve the ee.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution

This protocol provides a starting point for the transesterification of (±)-trans-2-bromocyclohexanol.

  • To a 25 mL flask, add racemic (±)-trans-2-bromocyclohexanol (1.0 mmol, 179 mg).

  • Add 10 mL of a suitable organic solvent (e.g., MTBE).

  • Add the acyl donor (e.g., vinyl acetate, 3.0 mmol, 258 mg).

  • Add the lipase (e.g., Candida antarctica Lipase B, immobilized, 50 mg).

  • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot by filtering out the enzyme and analyze by GC or chiral HPLC.

  • Once the desired conversion (typically ~50%) is reached, filter the entire reaction mixture to remove the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude product mixture (esterified bromocyclohexanol and unreacted bromocyclohexanol).

  • Purify the components via column chromatography.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Accurate determination of ee is critical for troubleshooting.[18]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis sample Reaction Aliquot filter Filter Enzyme sample->filter dilute Dilute in Mobile Phase filter->dilute inject Inject onto Chiral Column (e.g., Chiralcel OD-H) dilute->inject separate Isocratic Elution (e.g., 95:5 Hexane:IPA) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas (Enantiomer 1, Enantiomer 2) detect->integrate calculate Calculate ee% ee = |(A1-A2)/(A1+A2)| * 100 integrate->calculate

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[19][20]

  • Mobile Phase: A mixture of hexane and isopropanol (IPA) is a common choice. Start with a ratio of 95:5 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the crude reaction mixture in the mobile phase to an appropriate concentration (~1 mg/mL).

  • Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100[18]

References

  • Water activity and substrate concentration effects on lipase activity. PubMed, [Link]

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate, [Link]

  • Effect of Water Clustering on the Activity of Candida antarctica Lipase B in Organic Medium. MDPI, [Link]

  • Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Physics and Chemistry Research, [Link]

  • How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. The Chemical Society of Japan, [Link]

  • Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. J-Stage, [Link]

  • Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. ResearchGate, [Link]

  • Modeling the effect of free water on enzyme activity in immobilized lipase-catalyzed reactions in organic solvents. Universidad de Granada, [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO, [Link]

  • Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. PubMed, [Link]

  • Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed, [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI, [Link]

  • Enzymatic resolution of racemic secondary cyclic allylic alcohols. ResearchGate, [Link]

  • Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC, [Link]

  • FACILE PROCESS FOR ENZYMIC RESOLUTION OF RACEMIC ALCOHOLS. J-Stage, [Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of California, Irvine, [Link]

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Thieme, [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. ACS Publications, [Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. RSC Publishing, [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository, [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI, [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. RSC Publishing, [Link]

  • Lipase-Catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. PMC, [Link]

  • Lipase-Catalyzed Esterification. Taylor & Francis Online, [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, [Link]

  • Chiral HPLC Separations. Phenomenex, [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, [Link]

  • Chiral HPLC for efficient resolution of enantiomers. ResearchGate, [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS , [Link]

  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Semantic Scholar, [Link]

  • How to explain an enzymatic reaction produce less product in longer reaction time? ResearchGate, [Link]

Sources

Technical Support Center: Cyclohexene Removal from Bromohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-Bromocyclohexanol (Bromohydrin) Ticket ID: CHEM-PUR-83225 Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center

You are likely contacting us because your 2-bromocyclohexanol product contains residual cyclohexene starting material, or you are experiencing difficulty crystallizing the product. This is a common bottleneck in electrophilic addition workflows (e.g., NBS/Water or


/Water methods).[1]

The following guide moves beyond basic textbook instructions to provide industrial-grade troubleshooting. We focus on exploiting the physical property differentials between the alkene (non-polar, volatile) and the bromohydrin (polar, high-boiling).

Module 1: Diagnostic Triage

Before selecting a protocol, identify your specific constraints using the matrix below. Do not default to chromatography if simple physics can solve the problem.

Constraint Scenario Recommended Protocol Why?
Scale < 5 gramsProtocol B (Flash Column) High surface area loss on rotovap; column ensures max recovery.[1]
Scale > 10 gramsProtocol A (Azeotropic Rotovap) Fastest bulk removal; avoids consuming liters of solvent.
Scale > 100 gramsProtocol C (Vacuum Distillation) Most efficient for large volumes; exploits massive BP gap.[1]
Purity > 99% (Pharma)Protocol B (Flash Column) Only method to remove trace dibromide side-products.
State Product is OilProtocol A + High Vac Product MP is ~27°C; often supercools to oil. Solvent removal is key.
Visual Decision Tree

purification_logic Start Start: Crude Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5g ScaleCheck->SmallScale LargeScale > 10g ScaleCheck->LargeScale MethodB Protocol B: Flash Column SmallScale->MethodB Maximize Yield PurityCheck Purity Need? LargeScale->PurityCheck MethodA Protocol A: Azeotropic Rotovap PurityCheck->MethodA Standard (>95%) PurityCheck->MethodB Ultra-High (>99%) MethodC Protocol C: Vacuum Distillation PurityCheck->MethodC Bulk/Industrial

Figure 1: Decision logic for selecting the optimal purification method based on scale and purity requirements.

Module 2: Troubleshooting Protocols

Protocol A: Azeotropic Rotary Evaporation (The Standard)

Best For: Routine synthesis (>10g) where 95% purity is acceptable.

The Science: Cyclohexene boils at 83°C , but it forms a positive azeotrope with water that boils at 70.8°C [1]. By adding water to your crude oil, you depress the effective boiling point of the cyclohexene, allowing it to be "carried" over into the bump trap at milder temperatures, preventing thermal degradation of your product.

Step-by-Step:

  • Dissolution: Dissolve crude oil in a minimal amount of DCM (Dichloromethane).

  • Azeotrope Setup: Add 10–20 mL of water to the flask.

  • Evaporation:

    • Bath Temp: 40–45°C .

    • Pressure: Ramp down to 200 mbar .

    • Observation: You will see the water/cyclohexene mixture distill rapidly.

  • Chasing: Repeat the water addition 2x if NMR shows residual alkene.

  • Final Dry: Redissolve the remaining oil in DCM, dry over

    
    , filter, and rotovap again to remove water traces.
    
Protocol B: Flash Chromatography (High Purity)

Best For: Removing non-polar cyclohexene AND the common side-product trans-1,2-dibromocyclohexane .

The Science:

  • Cyclohexene: Non-polar hydrocarbon (

    
     in 20% EtOAc/Hex).
    
  • Dibromide byproduct: Non-polar alkyl halide (

    
    ).
    
  • Bromohydrin: Polar alcohol (

    
    ).[1]
    The polarity difference is massive (
    
    
    
    for bromohydrin vs. hydrocarbon baseline) [2].

Step-by-Step:

  • Pack Column: Use Silica Gel 60.

  • Mobile Phase: Start with 100% Hexanes (or Petroleum Ether).

  • Elution 1 (The Wash): Flush with 2 column volumes of 100% Hexanes.

    • Result: Cyclohexene and dibromide byproducts elute immediately.

  • Elution 2 (The Product): Switch to 20% EtOAc / 80% Hexanes .

    • Result: 2-Bromocyclohexanol will elute as a distinct band.

  • Visualization: Use p-Anisaldehyde stain (alcohol turns blue/violet) or

    
     (alkene turns brown, though product is removed by then).[1]
    
Protocol C: Vacuum Distillation (Scale-Up)

Best For: Large scale (>100g) or solvent-free purification.[1]

The Science: There is a


 between the boiling points of the starting material and product.
  • Cyclohexene BP: 83°C (760 mmHg).[1]

  • 2-Bromocyclohexanol BP: 225.5°C (760 mmHg) / ~86–90°C (10 Torr) [3].

Step-by-Step:

  • Setup: Short-path distillation head with a vacuum cow receiver.

  • Fraction 1 (Fore-run): Heat oil bath to 60°C under full vacuum. Volatile cyclohexene will distill over.

  • Fraction 2 (Product): Increase oil bath to 100–110°C (assuming ~10 mmHg vacuum). Collect the main fraction.

  • Safety Note: Do not overheat the pot residue >150°C to avoid elimination reactions (reverting to cyclohexene).

Module 3: Frequently Asked Questions (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Is it impure?

  • Status: Likely Normal.

  • Reason: Pure trans-2-bromocyclohexanol has a melting point of 27°C [3]. This is barely above room temperature. Small amounts of solvent or stereoisomeric impurities (cis-isomer) causes melting point depression, keeping it liquid.

  • Fix: Store in the fridge (4°C) to induce solidification.

Q2: I see a "milky" layer during extraction. What is it?

  • Status: Emulsion/Azeotrope.[1]

  • Reason: The formation of the bromohydrin increases the density of the organic phase (

    
    ) [4]. If you use DCM, the organic layer is on the bottom. If you use Ether, it's on top. The "milkiness" is often water trapped in the interface due to the amphiphilic nature of the alcohol.
    
  • Fix: Add Brine (Sat. NaCl). The ionic strength forces the organic product out of the aqueous phase ("Salting Out").

Q3: Can I use Potassium Permanganate (


) to "kill" the unreacted cyclohexene? 
  • Status: NOT RECOMMENDED .[1]

  • Reason: While

    
     will oxidatively cleave the cyclohexene to adipic acid (water-soluble), it is a "sledgehammer" approach. It generates manganese dioxide (
    
    
    
    ) sludge which is difficult to filter and can entrap your product.[1] Physical separation (Distillation/Column) is far superior to chemical destruction in this context.
Visual Workflow: Extraction & Purification

workup_flow Reaction Reaction Complete (Aq. Phase + Org. Phase) Extraction Extraction (Ether/DCM) Reaction->Extraction Wash Wash: Brine + Na2S2O3 (Remove excess Br2) Extraction->Wash Drying Dry (MgSO4) & Filter Wash->Drying Crude Crude Oil (Contains Cyclohexene) Drying->Crude Choice Select Method Crude->Choice Rotovap Method A: Rotovap (Use Water Azeotrope) Choice->Rotovap Column Method B: Column (Hexane -> EtOAc) Choice->Column Final Pure 2-Bromocyclohexanol Rotovap->Final Column->Final

Figure 2: Complete workflow from reaction quench to final purification.

References

  • Azeotrope Data: Cyclohexene/Water Azeotrope Composition and Boiling Point. U.S. Patent 2,845,384 (Distillation of cyclohexanone mixtures).

  • Chromatography Logic: Regioselectivity: Electrophilic Addition and Bromohydrin Formation. University of Massachusetts (Amherst) Organic Chemistry Labs.

  • Physical Properties: 2-Bromocyclohexanol (CAS 2425-33-4) Physical Properties. ChemicalBook & PubChem.

  • Density & Safety: Material Safety Data Sheet: 2-Bromocyclohexanol. Fisher Scientific / ThermoFisher.

Sources

handling instability of (1R,2R)-2-bromocyclohexan-1-ol in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected yield losses or complete degradation when working with vicinal halohydrins. A notorious bottleneck in synthetic workflows and drug development is the handling of (1R,2R)-2-bromocyclohexan-1-ol (the trans-isomer).

This troubleshooting guide is designed to provide field-proven insights into the causality of its instability under basic conditions, alongside self-validating protocols to help you bypass these degradation pathways.

Mechanistic Overview: Why is (1R,2R)-2-Bromocyclohexan-1-ol Unstable?

To solve the problem, we must first understand the stereoelectronics. The instability of this compound in base is not a random decomposition; it is a highly ordered, rapid intramolecular reaction.

G A (1R,2R)-2-Bromocyclohexan-1-ol (trans-isomer) B Addition of Base (e.g., NaOH, Et3N) A->B Deprotonation C Alkoxide Intermediate (Anti-periplanar to Br) B->C Fast D Intramolecular SN2 (Bromide ejection) C->D Stereoelectronically Favored E Cyclohexene Oxide (Epoxide Formation) D->E Degradation Pathway

Mechanistic pathway of (1R,2R)-2-bromocyclohexan-1-ol degradation into cyclohexene oxide in base.

Frequently Asked Questions (FAQs)

Q: Why does my (1R,2R)-2-bromocyclohexan-1-ol completely disappear during a standard sodium bicarbonate workup? A: Your starting material is undergoing a rapid conversion. When exposed to even mild bases (like aqueous NaHCO₃ or NaOH), the hydroxyl group is deprotonated to form an [1]. Because the molecule can adopt a diaxial chair conformation where the alkoxide and the adjacent bromide leaving group are anti-periplanar, the alkoxide undergoes a stereoelectronically favored intramolecular S_N2 attack ()[2]. This backside attack ejects the bromide ion, rapidly forming cyclohexene oxide, which is highly volatile and often lost during solvent evaporation ()[3].

Q: I previously worked with the cis-isomer without any issues. Why is the trans-isomer so much more sensitive? A: The difference lies entirely in orbital alignment. For an intramolecular epoxide formation to occur, the attacking oxygen and the leaving halogen must be 180° apart. In the trans-isomer (1R,2R), the diaxial conformation perfectly aligns the alkoxide's HOMO with the C-Br bond's LUMO. In contrast, the cis-isomer (e.g., 1S,2R) places the substituents in an equatorial-axial (gauche) relationship, which is approximately 60° apart. This gauche arrangement physically prevents the backside attack, making the cis-isomer kinetically stable under the same basic conditions[2].

Table 1: Stereochemical Impact on Halohydrin Stability in Basic Aqueous Conditions

CompoundStereochemistryReactive ConformationReactivity in BasePrimary Product
(1R,2R)-2-Bromocyclohexan-1-ol Trans (1,2-diequatorial ⇌ 1,2-diaxial)Anti-periplanarExtremely HighCyclohexene Oxide
(1S,2R)-2-Bromocyclohexan-1-ol Cis (1-equatorial, 2-axial)Gauche (60°)Very LowUnreacted / Intact

Q: What are the recommended workup conditions if I haven't protected the hydroxyl group? A: If you have performed a reaction on the intact halohydrin, you must avoid standard alkaline washes.

  • Do NOT use: Aqueous NaOH, NaHCO₃, or K₂CO₃.

  • DO use: Saturated aqueous NH₄Cl (mildly acidic, pH ~5.5) or plain brine (pH ~7) to quench and wash your organic layers. This prevents the transient formation of the alkoxide.

Workflow & Experimental Troubleshooting

When you need to functionalize this molecule (e.g., for a downstream Grignard reaction), attempting a standard silyl protection with imidazole or triethylamine will trigger epoxide formation. You must pivot to acid-catalyzed protection strategies ()[4].

Workflow Start Need to functionalize (1R,2R)-2-Bromocyclohexan-1-ol? Q1 Does the reaction require a base? Start->Q1 Yes Yes Q1->Yes No No Q1->No Risk High risk of epoxide formation Yes->Risk Alt Use acid-catalyzed protection (e.g., DHP/PTSA) No->Alt Mitigate Use strictly anhydrous, bulky non-nucleophilic bases at low temps (<-78°C) Risk->Mitigate

Decision tree for functionalizing (1R,2R)-2-bromocyclohexan-1-ol to avoid epoxide formation.

Protocol: Acid-Catalyzed THP Protection of (1R,2R)-2-Bromocyclohexan-1-ol

Causality & Self-Validation Principle: By substituting standard basic silyl-protection conditions with mildly acidic conditions, the alkoxide intermediate is never generated, eliminating the S_N2 degradation pathway entirely. This protocol is self-validating via Thin Layer Chromatography (TLC): successful protection yields a new, less polar UV-inactive spot (stainable with PMA or Vanillin) without the characteristic volatile loss (streaking/disappearance) associated with cyclohexene oxide formation.

Materials:

  • (1R,2R)-2-Bromocyclohexan-1-ol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve (1R,2R)-2-bromocyclohexan-1-ol in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Catalyst Addition: Add catalytic pTSA·H₂O (5 mol%) to the stirring solution at 0 °C.

    • Expert Insight: Keeping the reaction cool initially prevents any exothermic, acid-catalyzed polymerization of the DHP reagent.

  • Reagent Addition: Introduce DHP (1.5 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ~0.3) should disappear, replaced by a pair of diastereomeric THP-ether spots (R_f ~0.6).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol).

    • Expert Insight: You might ask, "Didn't we just establish that basic workups degrade the starting material?" Yes—but once the hydroxyl group is masked as a THP ether, it can no longer form an alkoxide! Therefore, a basic workup is now perfectly safe and actually required to neutralize the pTSA catalyst before concentration.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected bromohydrin.

References

  • Brainly. "When (1R,2R)-2-bromocyclohexanol is treated with a strong base, an epoxide (cyclic ether) is formed." Available at: [Link]

  • AskFilo. "Which of these two compounds would form an epoxide on treatment..." Available at: [Link]

  • Master Organic Chemistry. "Epoxides - The Outlier Of The Ether Family." Available at:[Link]

Sources

Validation & Comparative

1H NMR Characterization of (1R,2R)-2-bromocyclohexan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of (1R,2R)-2-bromocyclohexan-1-ol , focusing on distinguishing it from its stereoisomers and understanding its conformational behavior.

Executive Summary: The Stereochemical Challenge

In drug development, the stereochemistry of vicinal halohydrins is non-trivial.[1] The (1R,2R) trans-isomer is a versatile intermediate for epoxide formation and nucleophilic substitutions.[2][1] However, synthetic routes often yield mixtures containing the (1R,2S) cis-isomer.[2][1]

The Diagnostic Standard: The definitive differentiation between trans- and cis-2-bromocyclohexan-1-ol relies on the vicinal coupling constant (


)  between the methine protons at C1 and C2.[2][1][3]
  • Trans (1R,2R):

    
     (Characteristic of axial-axial coupling in the diequatorial conformer).[2][1]
    
  • Cis (1R,2S):

    
     (Characteristic of axial-equatorial coupling).[2][1]
    

Mechanistic Context & Synthesis[4][5][6]

Understanding the synthesis is prerequisite to characterization.[1] The high stereoselectivity for the trans-isomer arises from the specific mechanism of bromohydrin formation.[2][1]

Synthesis Workflow

The reaction of cyclohexene with N-bromosuccinimide (NBS) and water proceeds via a bromonium ion intermediate.[2][1] The subsequent nucleophilic attack by water occurs exclusively from the back face, resulting in anti-addition.[2][1]

SynthesisMechanism Start Cyclohexene Inter Bromonium Ion (Cyclic Intermediate) Start->Inter + NBS Attack Backside Attack (H2O Nucleophile) Inter->Attack Product (1R,2R)-2-bromocyclohexan-1-ol (Trans-Product) Attack->Product Anti-Addition

Figure 1: Mechanistic pathway ensuring trans-stereoselectivity via the bromonium ion intermediate.[2][1]

Comparative Characterization: Trans vs. Cis[1][2][3][7][8][9]

The following data compares the target trans-product with the potential cis-impurity.

Table 1: 1H NMR Diagnostic Parameters (CDCl₃, 400 MHz)
Parameter(1R,2R)-Trans (Target)(1R,2S)-Cis (Alternative)Causal Explanation
H1 Chemical Shift (

)
~3.50 - 3.65 ppm (ddd)~3.80 - 4.00 ppm (dt)H1 (CH-OH) is shielded/deshielded by anisotropy and axial/equatorial positioning.[2][1]
H2 Chemical Shift (

)
~3.90 - 4.10 ppm (ddd)~4.30 - 4.50 ppm (dt)H2 (CH-Br) is deshielded by the heavy atom effect of Bromine.[2][1]
Coupling (

)
9.0 - 12.0 Hz 2.5 - 4.0 Hz Primary Diagnostic: Karplus relationship dictates

based on dihedral angle (

).[2][1]
Conformation Diequatorial (major)Chair (Ax/Eq fixed)Trans allows for a diequatorial chair where H1 and H2 are trans-diaxial (

).[2][1]
Deep Dive: Conformational Analysis & The Karplus Relation

The (1R,2R) isomer exists in an equilibrium between two chair forms: Diequatorial (ee) and Diaxial (aa) .

  • Diequatorial (ee): Br and OH are equatorial.[2][1] H1 and H2 are axial .[2][1]

    • Dihedral angle (

      
      ) 
      
      
      
      .
    • According to the Karplus equation,

      
       yields a large  coupling constant (
      
      
      
      ).[1]
  • Diaxial (aa): Br and OH are axial.[2][1] H1 and H2 are equatorial .[2][1]

    • Dihedral angle (

      
      ) 
      
      
      
      .
    • Yields a small coupling constant (

      
      ).[2][1]
      

Observation: In CDCl₃, the equilibrium heavily favors the diequatorial conformer (despite potential H-bonding stabilization in the diaxial form in non-polar solvents, steric factors usually dominate).[2][1] Thus, the observed spectrum displays the large splitting characteristic of the ee conformer.[1]

Conformation cluster_Equilibrium Conformational Equilibrium in CDCl3 TransProduct (1R,2R)-Trans Isomer Diequatorial Diequatorial Conformer (ee) (Major Species) TransProduct->Diequatorial Steric Stability Diaxial Diaxial Conformer (aa) (Minor Species) TransProduct->Diaxial Diequatorial->Diaxial Equilibrium NMR_Signal Observed 1H NMR Signal Diequatorial->NMR_Signal Dominates Average Coupling Large J(H1,H2) ~ 10 Hz (Diagnostic for Trans) NMR_Signal->Coupling Validation

Figure 2: The dominance of the diequatorial conformer results in the diagnostic large J-coupling.

Experimental Protocol

This protocol ensures reproducible data acquisition suitable for publication or regulatory filing.[2][1]

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

    • Note: Ensure the solvent is acid-free.[2][1] Traces of acid (common in aged CDCl₃) can catalyze proton exchange, broadening the OH signal and obscuring H1-OH coupling.[2][1]

  • Filtration: Filter through a cotton plug into a clean 5 mm NMR tube to remove suspended inorganic salts (e.g., succinimide byproducts).[2][1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[2][1]

  • Spectral Width: -2 to 14 ppm (to capture broad OH peaks).[2][1]

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.[2][1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of methine protons.
    
Step 3: Data Processing & Analysis[1][2]
  • Phasing: Apply manual phase correction.

  • Baseline: Apply automatic baseline correction (Bernstein polynomial).

  • Integration: Integrate the H1 (CH-OH) and H2 (CH-Br) regions normalized to 1H each.[2][1]

  • J-Analysis:

    • Locate the multiplet at ~3.55 ppm (H1).

    • Measure the distance (in Hz) between the outer legs of the splitting pattern.

    • Pass Criteria: If splitting > 9 Hz, confirm Trans . If < 5 Hz, flag as Cis/Impure .[2][1]

Solvent Effects: A Validation Tool

While CDCl₃ is standard, switching solvents can serve as a secondary confirmation tool by manipulating the H-bonding environment.[2][1]

  • In CDCl₃ (Non-polar): Intramolecular H-bonding (OH

    
     Br) is possible, potentially stabilizing the diaxial form slightly, though diequatorial remains major.[2][1]
    
  • In DMSO-d₆ (Polar Aprotic): DMSO disrupts intramolecular H-bonds, forming strong intermolecular bonds with the OH group.[2][1] This "locks" the OH group and often slows proton exchange, revealing the

    
     coupling (typically a doublet, 
    
    
    
    Hz).[1]
    • Utility: Use DMSO-d₆ if the H1 multiplet in CDCl₃ is overlapped or unclear.[2][1] The chemical shifts will move downfield, often resolving the H1/H2 signals distinctively.[1]

References

  • BenchChem. Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy. Retrieved from .

  • NIST Chemistry WebBook. Cyclohexanol, 2-bromo-, trans- (Stereoisomers).[2][1] National Institute of Standards and Technology.[2][1][4] Retrieved from .

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclohexanes. Retrieved from .

  • PubChem. Trans-2-Bromocyclohexanol Compound Summary. National Center for Biotechnology Information.[2][1] Retrieved from .

Sources

Technical Comparison Guide: Distinguishing cis- and trans-2-Bromocyclohexanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cyclic halohydrins, stereochemical assignment is a critical quality gate. For 2-bromocyclohexanol, the biological activity and reactivity profiles of the cis (syn) and trans (anti) diastereomers differ significantly. This guide provides a definitive, evidence-based protocol for distinguishing these isomers using proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.

The Core Differentiator: The stereochemical assignment relies on the Karplus relationship , specifically the magnitude of the vicinal coupling constant (


) between the carbinol proton (

) and the bromomethine proton (

).[1]
Parametertrans-2-Bromocyclohexanolcis-2-Bromocyclohexanol
Dominant Conformation Diequatorial (Br

, OH

)
OH

, Br

(stabilized by H-bonding)
Proton Relationship

(ax) /

(ax)

(ax) /

(eq)
Coupling Constant (

)
Large (9 – 12 Hz) Small (2 – 5 Hz)
Chemical Shift (

)
Upfield (~3.5 - 3.6 ppm)Downfield (~4.0 - 4.2 ppm)

Theoretical Framework: Stereoelectronics & Conformational Analysis[2][3]

To accurately interpret the NMR data, one must understand the conformational equilibria governed by steric hindrance and dipole interactions.

The trans-Isomer (Diequatorial Preference)

The trans-isomer exists in equilibrium between the diequatorial (ee) and diaxial (aa) chair forms.

  • Energetics: The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial steric interactions.

  • Proton Geometry: In the dominant (ee) conformer, the protons at C1 and C2 are both axial .

  • Dihedral Angle: The H1-C1-C2-H2 dihedral angle (

    
    ) is 
    
    
    
    (anti-periplanar).
  • Prediction: According to the Karplus equation,

    
     results in a maximum coupling constant (
    
    
    
    Hz).
The cis-Isomer (Axial-Equatorial)

The cis-isomer undergoes ring flipping between two forms: (OH


, Br

) and (OH

, Br

).
  • Energetics: The conformer with OH

    
     and Br
    
    
    
    is often preferred due to the smaller A-value of the OH group compared to Br, and potential H-bonding stabilization.
  • Proton Geometry: Regardless of the flip, the relationship between H1 and H2 is always axial-equatorial (or equatorial-axial).

  • Dihedral Angle: The H1-C1-C2-H2 dihedral angle (

    
    ) is 
    
    
    
    (gauche).
  • Prediction: The Karplus equation predicts a minimum coupling constant for

    
     (
    
    
    
    Hz).

Experimental Protocol

This protocol is designed to ensure high-resolution data capable of resolving complex splitting patterns.

Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is the standard.[2]
    
    • Note: Avoid DMSO-d

      
       unless necessary, as it disrupts intramolecular Hydrogen bonding which can shift conformational equilibria.
      
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

    • Critical: High concentrations (>50 mg/mL) can induce intermolecular H-bonding, causing chemical shift drifts for the OH proton and potentially broadening signals.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that degrade magnetic field homogeneity.

Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Acquisition Time (AQ):

    
     3.0 seconds (crucial for high digital resolution to resolve 
    
    
    
    couplings).
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Data Processing
  • Apodization: Apply a mild exponential window function (LB = 0.3 Hz) to enhance S/N without broadening multiplets significantly.

  • Zero Filling: Fill to at least 64k points to ensure digital resolution < 0.2 Hz/point.

Comparative Analysis & Decision Logic

Signal Assignment Workflow

The following diagram illustrates the logical flow for assigning the stereochemistry based on the carbinol proton (


).

NMR_Assignment_Workflow Start Start: Acquire 1H NMR Spectrum Identify_H1 Identify Carbinol Proton (H1) (Chemical Shift ~3.5 - 4.2 ppm) Start->Identify_H1 Analyze_Splitting Analyze Splitting Pattern of H1 Identify_H1->Analyze_Splitting Measure_J Measure Vicinal Coupling (3J H1-H2) Analyze_Splitting->Measure_J Decision Is J(H1-H2) > 8 Hz? Measure_J->Decision Trans_Result TRANS Isomer (Diaxial Protons) J ≈ 10-12 Hz Signal: td or ddd Decision->Trans_Result Yes (Large J) Cis_Result CIS Isomer (Axial-Equatorial Protons) J ≈ 2-5 Hz Signal: q or narrow multiplet Decision->Cis_Result No (Small J)

Figure 1: Decision tree for stereochemical assignment of 2-bromocyclohexanol.

Detailed Spectral Comparison
Featuretrans-2-Bromocyclohexanolcis-2-BromocyclohexanolMechanism

Multiplicity
Triplet of Doublets (td) or dddQuintet-like or narrow multipletTrans:

sees two large axial couplings (

,

) and one small (

).Cis:

sees one large (

) and two small (

,

).

Width (

)
Broad (> 20 Hz) Narrow (< 12 Hz) Sum of coupling constants is significantly larger in the trans isomer.

Chemical Shift
~3.52 ppm ~4.04 ppm Equatorial protons (cis) are deshielded by the ring anisotropy and C-C bond anisotropy compared to axial protons (trans).

(CH-Br)
~3.8 - 4.0 ppm (ddd,

Hz)
~4.4 - 4.6 ppm (narrow multiplet)Similar shielding/deshielding trends apply to the proton geminal to bromine.
Case Study Validation

In a typical synthesis via the reaction of cyclohexene with NBS and water:

  • Reaction Mechanism: Formation of a bromonium ion followed by backside attack of water.[3]

  • Expected Product: trans-2-bromocyclohexanol (anti-addition).

  • Verification:

    • Observe the signal at 3.61 ppm .

    • Expansion reveals a ddd (doublet of doublet of doublets) or td .

    • Coupling constants measured:

      
       Hz (ax-ax to H2), 
      
      
      
      Hz (ax-ax to H6),
      
      
      Hz (ax-eq to H6).

Troubleshooting & Advanced Verification

If the splitting patterns are ambiguous (e.g., due to peak overlap):

  • 1D TOCSY: Irradiate the H1 signal. This will reveal the spin system of the cyclohexane ring, allowing clear identification of H2 without interference from other protons.

  • NOESY / ROESY:

    • Cis: Strong NOE correlation between H1 and H2 (they are gauche/closer in space in some conformers, but specifically, the cis relationship often places them closer than the diaxial trans). Correction: Actually, in cis (ax/eq), the distance is short (~2.5 Å). In trans (ax/ax), the distance is also short (~2.5 Å) because they are vicinal. NOE is less reliable here than

      
      -coupling.
      
    • Better NOE approach: Look for NOE between H1 and H3/H5 axial protons.

      • trans (H1 ax): Strong NOE to H3ax and H5ax (1,3-diaxial relationship).

      • cis (H1 eq): No NOE to H3ax/H5ax; NOE to H3eq/H5eq instead.

References

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclohexane Derivatives. Retrieved from [Link]

  • Somsák, L. (2014). Conformational analysis of carbohydrate derivatives by NMR spectroscopy. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants and Karplus Equation Data. University of Wisconsin-Madison. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

comparing enzymatic vs chemical synthesis of (1R,2R)-bromohydrin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for chiral building blocks like (1R,2R)-bromohydrins requires balancing stereochemical rigor, scalability, and environmental impact. Vicinal halohydrins are highly versatile intermediates in the synthesis of epoxides, amino alcohols, and complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison between the classical chemical organocatalytic synthesis and the modern biocatalytic kinetic resolution of (1R,2R)-bromohydrins. By dissecting the mechanistic causality behind each protocol, this guide establishes a self-validating framework for researchers to implement these workflows in their own laboratories.

Chemical Synthesis: Organocatalytic Epoxide Ring-Opening

The chemical synthesis of enantiopure bromohydrins typically relies on the regioselective ring-opening of a pre-synthesized chiral epoxide. A highly efficient and mild approach utilizes meso-tetraphenylporphyrin (


) as an organocatalyst to mediate the nucleophilic attack of elemental bromine [1].
Mechanistic Causality

The core challenge in chemical epoxide ring-opening is controlling regioselectivity to prevent the formation of isomeric mixtures. When elemental bromine is added to the


 catalyst, it forms a highly reactive tribromide anion (

) complexed within the porphyrin core. This bulky catalytic intermediate exclusively attacks the less sterically hindered carbon of the epoxide via an

mechanism, yielding a single anti-addition product [1].

Crucial Parameter: The order and rate of reagent addition dictate the reaction's success. If bromine is added before the catalyst, unselective background reactions dominate, yielding mixed isomers. Dropwise addition of bromine to the pre-mixed catalyst-epoxide solution ensures the tribromide intermediate remains the sole active nucleophile [1].

Validated Experimental Protocol

Objective: Synthesis of (1R,2R)-bromohydrin from (R,R)-epoxide.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the target (R,R)-epoxide and 0.05 mmol (5 mol%) of

    
     catalyst in 10 mL of anhydrous dichloromethane (
    
    
    
    ).
  • Controlled Addition: Stir the mixture at 25 °C. Using a syringe pump, add 1.0 mmol of elemental bromine (

    
    ) dissolved in 2 mL of 
    
    
    
    dropwise over a period of 30 minutes.
  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the epoxide via TLC (typically 1–2 hours).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine. Extract the aqueous layer with 
    
    
    
    (3 × 10 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure (1R,2R)-bromohydrin.
    

Enzymatic Synthesis: Biocatalytic Kinetic Resolution

Biocatalysis offers an elegant alternative through the use of Halohydrin Dehalogenases (HHDHs) , such as HheC from Agrobacterium radiobacter. These enzymes naturally catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides [2]. For synthetic purposes, they are employed in the highly enantioselective kinetic resolution of racemic bromohydrins [3].

Mechanistic Causality

HHDHs are structurally related to short-chain dehydrogenases/reductases (SDRs) and utilize a conserved Ser-Tyr-Arg catalytic triad [3]. The strict stereorecognition of the HheC active site allows it to bind exclusively to the (1S,2S)-enantiomer of a racemic bromohydrin mixture. The catalytic Tyrosine acts as a general base, abstracting a proton from the substrate's hydroxyl group. This initiates an intramolecular nucleophilic attack, displacing the bromide ion and forming an epoxide [2]. Because the enzyme cannot properly orient the (1R,2R)-enantiomer, this target molecule is left completely unreacted, allowing for its recovery in near-perfect optical purity (>99% ee).

Validated Experimental Protocol

Objective: Isolation of (1R,2R)-bromohydrin via kinetic resolution of a racemate.

  • Buffer Preparation: Prepare a 50 mM Tris-sulfate buffer and adjust the pH to 8.0. (Maintaining pH 8.0 is critical; acidic conditions protonate the catalytic Tyrosine, halting activity, while highly alkaline conditions promote non-enzymatic epoxide formation).

  • Substrate Suspension: Suspend 5.0 mM of racemic bromohydrin in 50 mL of the prepared buffer. Due to low aqueous solubility, 5% (v/v) DMSO can be added as a cosolvent.

  • Enzyme Addition: Add 1.0 mg/mL of purified recombinant HheC enzyme to initiate the reaction [3].

  • Incubation & Monitoring: Incubate the mixture at 30 °C with orbital shaking (150 rpm). Monitor the reaction progress by extracting 100 µL aliquots and analyzing them via chiral Gas Chromatography (GC).

  • Termination & Recovery: Once exactly 50% conversion is reached (typically 4–8 hours, indicated by the depletion of the (1S,2S)-enantiomer), terminate the reaction by extracting the mixture with diethyl ether (3 × 50 mL).

  • Isolation: Dry the organic phase over

    
     and evaporate the solvent. The resulting residue contains the enantioenriched (1R,2R)-bromohydrin, which can be separated from the volatile epoxide byproduct via vacuum distillation or column chromatography.
    

Workflow & Mechanistic Visualizations

Workflow Start Target: (1R,2R)-Bromohydrin Chem Chemical Route (H2TPP Organocatalysis) Start->Chem Enz Biocatalytic Route (HheC Kinetic Resolution) Start->Enz Chem_Step Chiral Epoxide + Br2 Regioselective Ring-Opening Chem->Chem_Step Enz_Step Racemic Bromohydrin Enantioselective Dehalogenation Enz->Enz_Step Chem_Result Yield: ~85% ee: Precursor Dependent Chem_Step->Chem_Result Enz_Result Yield: ~49% (Max 50%) ee: >99% Enz_Step->Enz_Result

Figure 1: High-level workflow comparison between chemical and biocatalytic synthesis routes.

Mechanism Racemate Racemic Bromohydrin (1R,2R) & (1S,2S) Enzyme HheC Active Site (Ser-Tyr-Arg Triad) Racemate->Enzyme Binding Complex Enzyme-Substrate Stereorecognition Enzyme->Complex Prod1 Unreacted (1R,2R)-Bromohydrin (Target Product) Complex->Prod1 Mismatched (No reaction) Prod2 (S,S)-Epoxide + Br⁻ (Byproduct) Complex->Prod2 Matched (Dehalogenation)

Figure 2: Mechanistic pathway of HheC-mediated kinetic resolution achieving >99% ee.

Comparative Data Analysis

To guide route selection, the quantitative performance metrics of both methodologies are summarized below. While chemical synthesis offers higher theoretical yields (up to 100%), it requires a pre-existing chiral center. Conversely, enzymatic resolution guarantees exceptional optical purity from cheap racemic starting materials, albeit capped at a 50% theoretical yield [4].

ParameterChemical Synthesis (

/

)
Enzymatic Synthesis (HheC Resolution)
Theoretical Yield 100%50% (Kinetic Resolution limit)
Enantiomeric Excess (ee) Dependent on starting epoxide> 99%
Regioselectivity Excellent (Steric control via

)
N/A (Substrate is already a halohydrin)
Reaction Conditions

, 25 °C, 1–2 hours
Aqueous Buffer (pH 8.0), 30 °C, 4–8 hours
Environmental Impact High E-factor (Halogenated solvents)Low E-factor (Aqueous, biodegradable catalyst)
Scalability Challenges Handling of toxic elemental bromineSubstrate solubility in aqueous media

Conclusion

For researchers requiring high throughput and mass yield from an already available chiral pool, the


-catalyzed chemical ring-opening is superior due to its rapid kinetics and quantitative conversion. However, for de novo synthesis of APIs  where absolute stereochemical purity (>99% ee) is non-negotiable and green chemistry principles are prioritized, the HheC-mediated biocatalytic kinetic resolution stands as the most robust and authoritative methodology.

References

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: MDPI 1

  • Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications Source: PubMed Central (PMC) 2

  • Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases Source: PubMed Central (PMC) 3

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives Source: Royal Society of Chemistry (RSC) 4

Sources

Comparative Guide: Mass Spectrometry Platforms for the Stereochemical Elucidation of Bromocyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical scientists, and drug development professionals, the precise assignment of stereochemistry is a critical bottleneck in molecular characterization. Stereoisomers often exhibit drastically different pharmacological profiles, making their unambiguous identification a regulatory and scientific imperative.

This guide provides an objective, data-driven comparison of mass spectrometry (MS) technologies—specifically Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Gas Chromatography-Chemical Ionization-MS (GC-CI-MS) —for the stereochemical differentiation of cyclic halohydrins. Using cis- and trans-2-bromocyclohexanol as our benchmark system [1], we will dissect the causality behind their divergent fragmentation patterns and provide a self-validating experimental protocol for structural elucidation.

The Mechanistic Basis of Stereochemical Differentiation

To evaluate an analytical platform, one must first understand the physicochemical phenomena it measures. The differentiation of cis- and trans-2-bromocyclohexanol in mass spectrometry is not based on mass, but on the activation energies of competing gas-phase decomposition pathways [2].

When ionized, these molecules can undergo two primary cleavage events at the halogen site:

  • Concerted Anti-Elimination (Loss of HBr): Yields an

    
     ion at m/z 98.
    
  • Homolytic Cleavage (Loss of

    
    ):  Yields an 
    
    
    
    ion at m/z 99.
The Causality of Conformation

Gas-phase eliminations in cyclic systems are governed by strict stereoelectronic requirements. A concerted elimination of HBr requires the breaking C-H and C-Br bonds to be anti-periplanar (dihedral angle of 180°).

  • The trans isomer can undergo a ring-flip to adopt a diaxial conformation. In this state, the hydrogen and bromine atoms are perfectly anti-periplanar, drastically lowering the activation energy for HBr elimination. Consequently, the m/z 98 peak dominates the spectrum.

  • The cis isomer exists in an axial-equatorial conformation. The adjacent H and Br atoms are locked in a gauche relationship (60°). Unable to achieve the required anti-periplanar geometry without breaking the ring, the molecule defaults to the higher-energy, but geometrically unconstrained, homolytic cleavage of the C-Br bond, making the m/z 99 peak the dominant fragment.

Technology Comparison: GC-EI-MS vs. GC-CI-MS

Selecting the correct ionization method is paramount. While both EI and CI can be coupled with GC, their performance in stereochemical elucidation is inversely related to their performance in molecular weight confirmation [3].

Table 1: Comparative Performance of Ionization Technologies
FeatureGC-EI-MS (70 eV)GC-CI-MS (Isobutane)
Ionization Energy Hard (~70 eV)Soft (~5 eV transfer)
Primary Ion Formed Radical Cation

Protonated Molecule

Molecular Ion Intensity Very Weak (<5%)Very Strong (>90%)
Degree of Fragmentation Extensive (Deep structural data)Minimal (Primarily

)
Stereochemical Resolution Excellent (Distinct m/z 98/99 ratios)Poor (Spectra are nearly identical)
Primary Application 3D Structural & Isomer ElucidationExact Mass & MW Confirmation

As Table 1 demonstrates, GC-EI-MS is the superior product/technology for stereochemical differentiation . The "hard" ionization imparts sufficient internal energy to drive the stereochemically dependent unimolecular decompositions described above.

Fig 1. Decision workflow comparing EI and CI MS technologies for bromocyclohexanol analysis.

Quantitative Fragmentation Data (EI-MS)

To operationalize this theory, we compare the standardized 70 eV EI mass spectra of both isomers. The presence of bromine is easily verified by the characteristic 1:1 isotopic doublet separated by two mass units (


 and 

).
Table 2: Diagnostic EI-MS Fragments of 2-Bromocyclohexanols
m/zFragment Assignmenttrans-Isomer Rel. Int. (%)cis-Isomer Rel. Int. (%)Diagnostic Significance
178 / 180

~5~5Confirms molecular formula (

).
160 / 162

155Favored in trans due to anti-elimination.
99

40100 (Base) Dominant in cis due to steric constraints.
98

80 30Dominant in trans due to diaxial alignment.
81

100 (Base)60Secondary cascade fragmentation.

Data synthesized from NIST WebBook [1] and BenchChem comparative analyses [2].

Fig 2. Stereochemically divergent EI-MS fragmentation pathways of bromocyclohexanol isomers.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following GC-EI-MS protocol incorporates a System Suitability Test (SST) to validate the ionization tuning before sample analysis.

Phase 1: System Suitability and Calibration
  • Source Tuning: Inject 1 µL of a 50 ng/µL solution of decafluorotriphenylphosphine (DFTPP).

  • Validation Criteria: Verify that the EI source tuning meets standard EPA criteria (e.g., m/z 198 is the base peak, m/z 442 is >40% relative abundance). Do not proceed if the mass axis or relative abundances fail this check, as it will skew the 98/99 m/z ratio.

Phase 2: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the bromocyclohexanol analyte in 1.0 mL of GC-grade dichloromethane (DCM).

  • Internal Standard: Spike the solution with 10 µL of

    
    -cyclohexanol (1 mg/mL) to serve as a retention time lock and to normalize injection volumes.
    
Phase 3: GC-MS Acquisition Parameters
  • Inlet: Split mode (50:1 ratio) at 250°C to prevent thermal degradation of the halohydrin.

  • Column: Non-polar stationary phase (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial hold at 40°C for 1 min, ramp at 8°C/min to 200°C, hold for 5 min.

  • MS Source: Electron Ionization at exactly 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition: Full scan mode from m/z 40 to 300 at a scan rate of 3 scans/sec.

Phase 4: Data Analysis & Stereochemical Assignment
  • Extraction: Generate Extracted Ion Chromatograms (EIC) for m/z 98 and m/z 99.

  • Integration: Integrate the peak areas for both ions at the retention time of the analyte.

  • Ratio Calculation (

    
    ):  Calculate 
    
    
    
    .
  • Assignment:

    • If

      
       , the analyte is definitively the trans-isomer .
      
    • If

      
       , the analyte is definitively the cis-isomer .
      

References

  • Title: Cyclohexanol, 2-bromo-, cis- Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Chemical Ionization Mass Spectrometry (2nd Edition) Source: CRC Press (via Scribd Archive) URL: [Link]

Safety Operating Guide

(1R,2R)-2-bromocyclohexan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Disposal Classification: Halogenated Organic Solvent Waste Critical Hazard: Base-Catalyzed Epoxide Formation [1]

(1R,2R)-2-bromocyclohexan-1-ol (CAS: 2425-33-4 for trans-isomer) requires strict segregation from basic waste streams.[1] Unlike standard organic solvents, this specific stereoisomer possesses the precise anti-periplanar geometry required to undergo rapid intramolecular SN2 displacement in the presence of a base (e.g., NaOH, KOH, amines).[1] This reaction generates Cyclohexene Oxide and releases heat, creating a risk of container over-pressurization or explosion if mixed indiscriminately.[1]

Immediate Action Plan:

  • Segregate: Do not combine with non-halogenated waste or caustic solutions.

  • Label: Mark clearly as "Halogenated Organic – Potential Epoxide Precursor."

  • Containerize: Use amber glass or high-density polyethylene (HDPE) containers.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in safe disposal. The (1R,2R) configuration dictates its unique reactivity profile.[1]

PropertySpecificationOperational Implication
Chemical Name (1R,2R)-2-Bromocyclohexan-1-olTrans-stereochemistry allows rapid ring closure.[1]
CAS Number 2425-33-4Use for waste manifesting.
Physical State Clear to pale yellow liquidVisually inspect for precipitation or polymerization.
Flash Point ~63°C (145°F)Combustible.[2] Keep away from oxidizers/open flames.[3]
Reactivity High (with Bases)Forms Cyclohexene Oxide (highly flammable/reactive).
Waste Code Non-Listed (Characteristic D001)If ignitable. Treat as Halogenated Solvent.[4]

Note: While not explicitly a P- or U-listed RCRA waste, it is universally managed as hazardous halogenated waste due to aquatic toxicity and flammability.[1]

Critical Safety Protocol: The Base-Incompatibility Mechanism

Expert Insight: Many laboratory accidents occur when researchers treat brominated alcohols as generic "organic waste." The (1R,2R) isomer exists in a chair conformation where the hydroxyl group and the bromine atom can adopt a trans-diaxial orientation.[1] Upon deprotonation by a base, the alkoxide oxygen attacks the carbon bearing the bromine from the backside.[1]

  • The Risk: If you pour this waste into a carboy containing 1M NaOH (common in organic labs), the reaction will generate cyclohexene oxide exothermically.[1]

  • The Consequence: Cyclohexene oxide has a lower flash point (-6°C) than the starting material and can polymerize violently with Lewis acids.

Protocol: Ensure the pH of the waste stream is Neutral (pH 6-8) or slightly Acidic before consolidation.[5]

Disposal Workflow & Decision Logic

The following workflow ensures compliance and safety.

DisposalWorkflow Start Waste Generation: (1R,2R)-2-bromocyclohexan-1-ol CheckMix Is material mixed with other reagents? Start->CheckMix Pure Pure/Solvent Grade CheckMix->Pure No Mixed Mixed Stream CheckMix->Mixed Yes Segregate Segregate into HALOGENATED Waste Pure->Segregate CheckBase Contains Strong Base? (NaOH, KOH, Amines) Mixed->CheckBase Neutralize STEP 1: Neutralize Add dilute HCl to pH 6-7 CheckBase->Neutralize Yes (CRITICAL) CheckOx Contains Oxidizers? CheckBase->CheckOx No Neutralize->CheckOx Quench STEP 2: Quench Reduce with Sodium Thiosulfate CheckOx->Quench Yes CheckOx->Segregate No Quench->Segregate Container Containerize: HDPE or Glass Vented Cap Recommended Segregate->Container Label Labeling: 'Hazardous Waste - Halogenated' 'Contains Brominated Organics' Container->Label Vendor Final Disposal: High-Temp Incineration (w/ Scrubber for HBr) Label->Vendor

Figure 1: Decision matrix for the safe segregation and treatment of bromocyclohexanol waste.[5] Note the critical neutralization step to prevent epoxide formation.[1]

Step-by-Step Disposal Procedures

Scenario A: Routine Laboratory Waste (Small Scale < 1L)
  • Preparation: Don standard PPE (Nitrile gloves, safety glasses, lab coat).[1][5] Work in a fume hood.

  • pH Check: Dip a pH strip into the waste solution.

    • If Basic (pH > 8): Slowly add 1M HCl or acetic acid until pH is 6–7.

  • Consolidation: Pour into the designated Halogenated Solvent waste carboy.

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid) or alkali metals.[1]

  • Labeling: Affix a hazardous waste tag listing "Brominated Cyclohexanol" as a constituent.

Scenario B: Spill Response (Immediate)
  • Evacuate & Ventilate: Remove ignition sources. The flash point is 63°C, but vapors can accumulate.[1]

  • PPE Upgrade: Use butyl rubber or Silver Shield® gloves if the spill is large (>500 mL), as brominated compounds can permeate standard nitrile over time.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Solvents."

Scenario C: Final Destruction (Vendor Level)
  • Method: High-temperature incineration.

  • Requirement: The incinerator must be equipped with a wet scrubber.

  • Reasoning: Combustion of 2-bromocyclohexanol releases Hydrogen Bromide (HBr) gas. Scrubbers neutralize this acid gas to prevent environmental release.

Regulatory Framework (USA)

  • RCRA Classification:

    • This compound is not specifically listed (F, K, P, or U lists).[1]

    • However, it is regulated as a Characteristic Waste if the flash point is <60°C (Code D001 ).[1] Even if the flash point is 63°C, it is best practice to manage it as D001/Ignitable in hot environments or mixtures.[1]

    • It falls under the broad category of Halogenated Solvents for waste profiling.[4]

  • EPA Guidance: Do not dispose of via sanitary sewer (drain disposal is prohibited for halogenated organics due to persistence and toxicity to wastewater bacteria).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192603, trans-2-Bromocyclohexanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] (Discussion on stereoelectronic effects in elimination reactions). Springer. [Contextual Citation for Mechanism]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.